Retroisosenine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62018-78-4 |
|---|---|
Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(1R,5R,7R,8S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadec-12-ene-3,9-dione |
InChI |
InChI=1S/C18H25NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h4,11,13,15H,5-10H2,1-3H3/t11-,13-,15-,17-,18+/m1/s1 |
InChI Key |
KOYQLXLYMDNSGL-DZHCQNFQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2(CC(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(O2)C)C |
Canonical SMILES |
CC1CC2(CC(=O)OC3CCN4C3C(=CC4)COC(=O)C1(O2)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Retroisosenine; |
Origin of Product |
United States |
Foundational & Exploratory
Retroisosenine: An Uncharted Territory in Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the biological activity of Retroisosenine. Despite its identification as a naturally occurring pyrrolizidine alkaloid, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific pharmacological and toxicological properties. This document summarizes the available chemical information for this compound and provides a broader context by detailing the well-documented biological activities of the pyrrolizidine alkaloid class, thereby highlighting potential areas of investigation for this understudied molecule.
This compound: Chemical Identity and Known Occurrences
This compound is a pyrrolizidine alkaloid with the chemical formula C₁₈H₂₅NO₅.[1][2] Its structure has been characterized, and it has been identified as a constituent in certain plant species. Notably, its presence has been detected through gas chromatography-mass spectrometry (GC-MS) in studies analyzing the alkaloid profiles of various plants, including some Ethiopian Solanecio species.[3] However, these studies have primarily focused on the chemical identification and distribution of pyrrolizidine alkaloids rather than the specific biological effects of individual compounds like this compound.
The Biological Activity of Pyrrolizidine Alkaloids: A General Overview
In the absence of specific data for this compound, it is instructive to consider the known biological activities of the broader class of pyrrolizidine alkaloids (PAs). PAs are a diverse group of secondary metabolites produced by numerous plant species as a defense mechanism against herbivores.[4][5] Their biological effects, particularly their toxicity, are well-documented and are of significant concern for human and animal health due to the contamination of foodstuffs and herbal remedies.[4][6][7]
The toxicity of most PAs is linked to their chemical structure, specifically the presence of a 1,2-unsaturated necine base. These PAs are metabolically activated, primarily in the liver, by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These metabolites are potent electrophiles that can alkylate cellular macromolecules, including DNA and proteins, leading to a cascade of toxic effects.
Hepatotoxicity
The most prominent and well-studied biological activity of unsaturated PAs is their hepatotoxicity.[5] The reactive pyrrolic metabolites can cause severe liver damage, leading to conditions such as hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). This condition is characterized by the blockage of the small veins in the liver, leading to liver dysfunction. Chronic exposure to low levels of PAs can lead to liver cirrhosis and liver cancer.
Genotoxicity and Carcinogenicity
The ability of activated PAs to form adducts with DNA underlies their genotoxic and carcinogenic properties.[5] These DNA adducts can lead to mutations and chromosomal aberrations. Several PAs have been classified as carcinogens, with the liver being the primary target organ for tumor induction.
Cytotoxicity
At a cellular level, PAs can induce cytotoxicity through various mechanisms, including the induction of apoptosis and necrosis. Their ability to crosslink DNA and proteins disrupts normal cellular processes, leading to cell death. This cytotoxic potential has been a subject of interest in cancer research, although the non-specific toxicity of most PAs has limited their therapeutic development.
Other Biological Activities
While hepatotoxicity, genotoxicity, and cytotoxicity are the most significant biological activities of PAs, other effects have also been reported, including neurotoxicity and pneumotoxicity.
Experimental Protocols: A General Framework for Pyrrolizidine Alkaloid Analysis
While specific experimental protocols for assessing the biological activity of this compound are not available, standard methodologies used for other PAs can be adapted.
Table 1: General Experimental Protocols for Pyrrolizidine Alkaloid Activity Assessment
| Activity Assessed | Experimental Model | Methodology | Key Parameters Measured |
| Cytotoxicity | Cancer cell lines (e.g., HepG2, A549) | MTT assay, LDH assay, Trypan blue exclusion | IC₅₀ (half-maximal inhibitory concentration), cell viability, membrane integrity |
| Genotoxicity | Bacterial reverse mutation assay (Ames test) | Salmonella typhimurium strains | Revertant colony count |
| In vitro micronucleus test | Human lymphocytes or CHO cells | Frequency of micronuclei | |
| Hepatotoxicity | Primary hepatocytes, liver slices | Measurement of liver enzyme leakage (ALT, AST) | Enzyme levels, histopathological changes |
| Animal models (e.g., rats, mice) | Oral or intraperitoneal administration | Liver function tests, histopathology of liver tissue | |
| Metabolic Activation | Liver microsomes | Incubation with the PA and NADPH | Identification of pyrrolic metabolites by LC-MS/MS |
Signaling Pathways Implicated in Pyrrolizidine Alkaloid Toxicity
The toxicity of PAs involves the perturbation of several key signaling pathways. The diagram below illustrates a generalized pathway of PA-induced cellular damage.
Conclusion and Future Directions
Future research should focus on the systematic evaluation of this compound's biological activities. This would involve a tiered approach, starting with in vitro cytotoxicity and genotoxicity assays, followed by studies on its metabolic activation and potential for hepatotoxicity in relevant cellular and animal models. Such studies are crucial to understanding the potential risks associated with this compound and to uncover any unique pharmacological properties it may possess. The methodologies and pathways described in this guide provide a foundational framework for initiating such investigations.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Occurrence of pyrrolizidine alkaloids in three Ethiopian Solanecio species Kaleab Asres Frank Sporer Michael Wink - Detailseite - LEO-BW [leo-bw.de]
- 3. This compound [webbook.nist.gov]
- 4. Comparative analysis of pyrrolizidine alkaloids from natural sources by gas chromatography-mass spectrometry [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 7. uvadoc.uva.es [uvadoc.uva.es]
Retroisosenine in Senecio Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of retroisosenine, a pyrrolizidine alkaloid (PA), in plants of the Senecio genus. The document covers its presence in various species, quantitative data where available, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic pathway.
Natural Occurrence of this compound in Senecio
This compound is a known macrocyclic pyrrolizidine alkaloid found in several species of the genus Senecio. Its presence has been identified through various analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).
Based on available literature, this compound has been detected in the following Senecio species:
-
Senecio nemorensis : This species is a notable source of this compound. Studies have confirmed its presence alongside other pyrrolizidine alkaloids.
-
Senecio vulgaris : This common species also contains a complex mixture of PAs, including this compound.
-
Senecio cannabifolius : Research has identified this compound as one of the PAs present in this plant.
-
Senecio cannabifolius var. integrifolius : Similar to the main species, this variety also contains this compound.
-
Senecio scandens : This species is another confirmed source of this compound.
Quantitative Data
While the presence of this compound in several Senecio species is well-documented, specific quantitative data for this particular alkaloid is limited in the available scientific literature. Most studies focus on the total pyrrolizidine alkaloid content or the quantification of the most abundant PAs, such as senecionine and retrorsine.
One study on Senecio nemorensis from Mongolia reported a total pyrrolizidine alkaloid content of approximately 0.1% of the plant's dry weight. However, the individual concentrations of the constituent alkaloids, including this compound, were not specified.
The table below summarizes the qualitative findings regarding this compound in various Senecio species. A lack of specific quantitative data is a recognized gap in the current research.
| Senecio Species | Presence of this compound | Total Pyrrolizidine Alkaloid Content (if available) | Reference(s) |
| Senecio nemorensis | Identified | ~ 0.1% (dry weight) | |
| Senecio vulgaris | Identified | Not specified for this compound | |
| Senecio cannabifolius | Identified | Not specified for this compound | |
| Senecio cannabifolius var. integrifolius | Identified | Not specified for this compound | |
| Senecio scandens | Identified | Not specified for this compound |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound and other pyrrolizidine alkaloids from Senecio plant material.
Extraction of Pyrrolizidine Alkaloids
A common method for the extraction of PAs from dried and powdered plant material is acidic maceration followed by solid-phase extraction (SPE) cleanup.
Materials:
-
Dried and finely ground Senecio plant material (e.g., aerial parts, roots)
-
0.05 M Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
Ammonia solution (25%)
-
Strong cation exchange (SCX) solid-phase extraction cartridges
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 2 grams of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M H₂SO₄ and extract using an ultrasonic bath for 15-30 minutes at room temperature.
-
Centrifuge the mixture at approximately 3800 x g for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction of the plant residue with another 20 mL of 0.05 M H₂SO₄.
-
Combine the supernatants.
-
Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of 0.05 M H₂SO₄.
-
Load the combined acidic extract onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 6 mL of deionized water and 6 mL of methanol to remove interfering compounds.
-
Dry the cartridge under a stream of nitrogen for 5-10 minutes.
-
Elute the pyrrolizidine alkaloids from the cartridge by passing two aliquots of 5 mL of ammoniated methanol (e.g., 2-5% ammonia in methanol) through the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the preferred method for the sensitive and specific quantification of pyrrolizidine alkaloids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 3-10 µL
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and other target PAs are monitored. For this compound (molecular weight 335.4 g/mol ), the protonated molecule [M+H]⁺ at m/z 336.2 would be selected as the precursor ion. Characteristic product ions for fragmentation would be determined by infusion of a standard or from literature data.
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity for the target analytes.
Quantification:
Quantification is typically performed using an external calibration curve prepared with a certified reference standard of this compound. Matrix-matched calibration standards are recommended to compensate for matrix effects. An internal standard (e.g., a structurally similar PA not present in the sample) can be used to improve accuracy and precision.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Senecio plants.
Caption: Workflow for PA extraction and analysis.
Biosynthetic Pathway of Pyrrolizidine Alkaloids in Senecio
The biosynthesis of pyrrolizidine alkaloids in Senecio originates from primary metabolites. The initial steps leading to the formation of the necine base are well-established. Senecionine N-oxide is considered a primary PA, from which other alkaloids, likely including this compound, are formed through subsequent enzymatic modifications in the shoots. The specific enzymes for these final transformations are a subject of ongoing research.
Caption: General PA biosynthesis pathway in Senecio.
The Double-Edged Sword: Unraveling the Hepatotoxic Mechanism of Retroisosenine
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core mechanisms by which retroisosenine, a member of the 1,2-unsaturated pyrrolizidine alkaloid (PA) family, exerts its toxic effects on hepatocytes. While specific research on this compound is limited, a comprehensive understanding of its action can be extrapolated from the extensive studies on structurally related PAs. These compounds are notorious for their potential to cause severe liver damage, including hepatic veno-occlusive disease (HVOD), and are a significant concern in herbal medicine and food safety.[1][2] This document synthesizes the current understanding of PA metabolism, cellular targets, and the signaling cascades that culminate in liver injury.
The Gateway to Toxicity: Metabolic Activation in the Liver
The journey of this compound from a relatively inert compound to a potent cytotoxin begins in the liver, specifically within the intricate network of the cytochrome P450 (CYP) monooxygenase system.[1][3][4] This bioactivation is a critical and indispensable step for toxicity to occur.[1]
Key Metabolic Steps:
-
Dehydrogenation: CYP enzymes, particularly isoforms like CYP3A4 in humans, catalyze the dehydrogenation of the necine base of the pyrrolizidine alkaloid.[1][3] This enzymatic reaction transforms the parent PA into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).
-
Formation of Electrophilic Metabolites: These DHPAs are potent electrophiles, readily seeking to react with nucleophilic centers within the cell. The primary toxic action stems from the ability of these metabolites to form covalent bonds, or adducts, with cellular macromolecules such as DNA and proteins.
This metabolic activation is not a universal process for all PAs. The structural characteristics of the specific PA, such as being a cyclic diester or an open-chained diester, can influence the rate and extent of its metabolism and, consequently, its toxic potential.[3][4] While some PAs are extensively metabolized into reactive products, others may undergo detoxification pathways, such as N-oxidation, which is generally considered a route to safer, excretable compounds.[3][4]
Caption: Metabolic activation of this compound in hepatocytes.
Cellular Mayhem: The Cascade of Hepatotoxicity
Once formed, the reactive metabolites of this compound can trigger a cascade of damaging events within the hepatocyte, leading to cellular dysfunction and death.
Key Downstream Effects:
-
Macromolecular Adduct Formation: The electrophilic pyrrolic metabolites readily bind to DNA and proteins, forming adducts that disrupt their normal function. DNA adducts can lead to mutations, genotoxicity, and potentially carcinogenesis with chronic exposure.[1][3] Protein adducts can impair enzyme activity, disrupt cytoskeletal structure, and interfere with cellular signaling.
-
Oxidative Stress: The metabolic activation process and the subsequent cellular damage can lead to an imbalance in the cellular redox state, resulting in oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) that can further damage lipids, proteins, and DNA.
-
Apoptosis Induction: Pyrrolizidine alkaloids have been shown to induce apoptosis, or programmed cell death, in hepatocytes.[5] This can be triggered by DNA damage and the activation of stress-related signaling pathways. The intrinsic pathway of apoptosis, involving the mitochondria, is a likely player.[5] Damage to mitochondrial DNA and proteins by the reactive metabolites can lead to the release of cytochrome c, which in turn activates the caspase cascade that executes cell death.[5] The Fas-mediated extrinsic pathway may also be involved.[5]
-
Necrosis: At higher concentrations or with more severe damage, hepatocytes may undergo necrosis, a form of uncontrolled cell death that releases cellular contents and can trigger an inflammatory response in the liver.
-
Inhibition of Cell Proliferation: A key feature of PA-induced liver injury is the impairment of hepatocyte replication.[6] This anti-mitotic effect contributes to the inability of the liver to effectively regenerate and repair the damage, which is a hallmark of the chronic toxicity associated with these compounds.[6]
Caption: Downstream cellular effects of reactive PA metabolites.
Signaling Pathways Implicated in Pyrrolizidine Alkaloid Hepatotoxicity
While specific signaling pathways activated by this compound have not been delineated, the known cellular damage caused by PAs suggests the involvement of several key signaling cascades that are commonly activated in response to cellular stress and injury. These pathways orchestrate the cellular response, which can range from survival and repair to programmed cell death.
-
Apoptosis Signaling: As mentioned, both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways are likely involved.[5] Key players in the intrinsic pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases-9 and -3.[5] The extrinsic pathway involves the activation of death receptors like Fas, leading to the activation of caspase-8.[5]
-
Stress-Activated Protein Kinase (SAPK) Pathways: Pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are activated by a variety of cellular stresses, including oxidative stress and DNA damage. Activation of these pathways can have dual roles, either promoting cell survival or triggering apoptosis depending on the context and duration of the stress.
-
NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response and also plays a role in cell survival. It can be activated by ROS and other signals generated during cellular injury.
Quantitative Data on Pyrrolizidine Alkaloid Metabolism
| Pyrrolizidine Alkaloid | Type | Metabolism in Rat Hepatocytes | Metabolism in HepG2-CYP3A4 Cells | Pyrrolic Metabolites Detected in Human Cells |
| Lasiocarpine | Open-chained diester | Extensively metabolized | Extensively metabolized | Yes |
| Echimidine | Open-chained diester | Extensively metabolized | Less extensive than lasiocarpine | Not specified |
| Senecionine | Cyclic diester | Extensively metabolized | Less extensive than lasiocarpine | Yes |
| Retrorsine | Cyclic diester | Not specified | Not specified | No |
| Lycopsamine | Monoester | Not specified | Not specified | No |
| Europine | Monoester | Not specified | Not specified | No |
Data synthesized from studies on PA metabolism in liver cells.[3][4] This data highlights that the extent of bioactivation and the formation of toxic pyrrolic metabolites can vary significantly between different PAs and between experimental systems.[3][4]
Experimental Protocols
The investigation of pyrrolizidine alkaloid hepatotoxicity involves a range of in vitro and in vivo experimental models. Below are generalized methodologies for key experiments.
In Vitro Hepatocyte Metabolism Studies
Objective: To determine the metabolic profile of a pyrrolizidine alkaloid in liver cells and to identify the formation of reactive metabolites.
Methodology:
-
Cell Culture: Primary rat hepatocytes or human hepatoma cell lines (e.g., HepG2, HepaRG) are cultured under standard conditions.[1] For studies involving specific CYP enzymes, cells transfected with the gene for that enzyme (e.g., HepG2-CYP3A4) can be used.[1][3]
-
Incubation: The cultured hepatocytes are incubated with the test pyrrolizidine alkaloid (e.g., this compound) at various concentrations for a defined period (e.g., 24 hours).[1]
-
Sample Collection: At the end of the incubation period, both the culture medium and the cells are collected separately.
-
Metabolite Extraction: Metabolites are extracted from the medium and the cell lysate using appropriate solvent extraction techniques.
-
Analysis: The extracts are analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent alkaloid and its various metabolites, including N-oxides and pyrrolic derivatives.
-
Analysis of Covalently Bound Metabolites: To assess the formation of adducts, cell pellets can be extensively washed to remove unbound compounds, followed by hydrolysis to release the pyrrolic moiety from macromolecules for subsequent analysis.
Cytotoxicity Assays
Objective: To quantify the toxic effect of a pyrrolizidine alkaloid on hepatocytes.
Methodology:
-
Cell Culture and Treatment: Hepatocytes are seeded in multi-well plates and allowed to attach. They are then treated with a range of concentrations of the test PA.
-
Viability Assessment: After the treatment period, cell viability is assessed using one or more standard assays:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of cell membrane damage and necrosis.
-
ATP Assay: Quantifies the level of intracellular ATP, which correlates with cell viability.
-
-
Data Analysis: The results are used to calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis and Necrosis Assays
Objective: To determine the mode of cell death induced by the pyrrolizidine alkaloid.
Methodology:
-
Cell Culture and Treatment: As described for cytotoxicity assays.
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which enters and stains the nucleus of late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry.
-
Caspase Activity Assays: Cell lysates are analyzed for the activity of key executioner caspases, such as caspase-3 and caspase-7, using fluorogenic or colorimetric substrates.
-
-
Necrosis Detection: Necrosis is typically identified by PI staining in the absence of Annexin V staining in the early stages, or by the LDH release assay.
Caption: General experimental workflow for PA hepatotoxicity studies.
Conclusion
The mechanism of action of this compound in hepatocytes is intrinsically linked to its metabolic activation by cytochrome P450 enzymes into reactive electrophilic pyrrolic metabolites. These metabolites instigate a cascade of cellular damage through the formation of DNA and protein adducts, induction of oxidative stress, and disruption of mitochondrial function. The ultimate fate of the hepatocyte is often apoptosis or necrosis, a process governed by a complex interplay of stress-activated signaling pathways. The anti-proliferative effect of these alkaloids further exacerbates the liver injury by hindering effective tissue repair. While further research is needed to elucidate the specific molecular interactions and signaling pathways uniquely modulated by this compound, the established framework for 1,2-unsaturated pyrrolizidine alkaloid toxicity provides a robust and scientifically grounded understanding of its hepatotoxic potential. This knowledge is paramount for risk assessment and the development of potential therapeutic strategies to mitigate the harmful effects of these prevalent natural toxins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic Pattern of Hepatotoxic Pyrrolizidine Alkaloids in Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liver regeneration in rats with retrorsine-induced hepatocellular injury proceeds through a novel cellular response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Retroisosenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retroisosenine is a macrocyclic pyrrolizidine alkaloid (PA) found in various plant species, notably within the Senecio genus. Like other PAs, it is synthesized as a defense mechanism against herbivores. While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to be closely related to that of its well-studied geometric isomer, senecionine. This guide details the established biosynthetic route to senecionine, which serves as the foundational pathway for this compound, and outlines the putative final isomerization step. It includes a summary of the involved substrates and enzymes, detailed experimental protocols for pathway analysis, and a visual representation of the biosynthetic logic.
Introduction to Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are a large class of heterocyclic organic compounds synthesized by an estimated 6,000 plant species worldwide.[1] They are characterized by a core necine base, a bicyclic structure with a nitrogen atom at the bridgehead, which is esterified with one or more necic acids.[1] PAs are of significant interest to the scientific community due to their wide range of biological activities, including hepatotoxicity, which poses a threat to livestock and humans through contaminated food sources.[2]
The Core Biosynthetic Pathway: From Amino Acids to Senecionine
The biosynthesis of this compound is intrinsically linked to that of senecionine, its (Z)-isomer. The pathway commences with common amino acids and proceeds through the formation of the retronecine base, which is subsequently esterified.
Formation of the Retronecine Base
The biosynthesis of the retronecine core begins with L-arginine or L-ornithine.[3] The initial steps are dedicated to the formation of homospermidine, the first committed precursor in PA biosynthesis.[3]
-
Arginine to Putrescine: L-arginine is converted to L-ornithine, which is then decarboxylated to yield putrescine.
-
Formation of Homospermidine: The key enzyme, homospermidine synthase (HSS) , catalyzes the NAD+-dependent transfer of an aminopropyl group from spermidine (derived from putrescine) to another molecule of putrescine, forming homospermidine.[3] This is the first pathway-specific step.
-
Cyclization to Retronecine: Homospermidine undergoes a series of oxidation and cyclization reactions to form the stereospecific pyrrolizidine backbone.[3] While the exact enzymatic steps are not fully characterized, this process leads to the formation of retronecine, the necine base for both senecionine and this compound.[1][3]
Biosynthesis of Necic Acid
The necic acid moiety of senecionine and this compound is senecic acid. This dicarboxylic acid is formed from two equivalents of the amino acid L-isoleucine.[3]
Esterification and Final Product Formation
The final steps of senecionine biosynthesis involve the esterification of the retronecine base with senecic acid.
-
Esterification: Retronecine is acylated by an activated form of senecic acid (likely Senecic acid-CoA).[1] This reaction forms a macrocyclic diester.
-
N-Oxide Formation and Reduction: The initial product is believed to be senecionine N-oxide, which is the primary transport and storage form in the plant. This is subsequently reduced to senecionine.[3]
The Putative Final Step: Isomerization to this compound
This compound and senecionine are geometric isomers, differing in the configuration of the ethylidene double bond in the necic acid macrocycle. Senecionine possesses the (Z)-configuration, while this compound has the (E)-configuration.
The specific enzyme responsible for this isomerization has not yet been identified in the scientific literature. It is hypothesized that a specific isomerase catalyzes the conversion of the Z-isomer (senecionine) or a precursor to the E-isomer (this compound). This could occur either through direct isomerization of senecionine or during the cyclization of the necic acid moiety before or during esterification.
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, metabolite concentrations, or yields for the biosynthesis of this compound. The table below summarizes the key molecular components involved in the foundational pathway leading to its likely precursor, senecionine.
| Component | Type | Molecular Weight | Source/Precursor | Notes |
| L-Arginine | Amino Acid | 174.20 g/mol | Primary Metabolism | Initial precursor for the necine base. |
| L-Ornithine | Amino Acid | 132.16 g/mol | From L-Arginine | Direct precursor to putrescine. |
| Putrescine | Diamine | 88.15 g/mol | L-Ornithine | Building block for homospermidine. |
| Spermidine | Polyamine | 145.25 g/mol | Putrescine | Co-substrate for Homospermidine Synthase. |
| Homospermidine | Polyamine | 146.27 g/mol | Putrescine, Spermidine | First committed intermediate in PA biosynthesis. |
| Retronecine | Necine Base | 155.19 g/mol | Homospermidine | The core pyrrolizidine alcohol. |
| L-Isoleucine | Amino Acid | 131.17 g/mol | Primary Metabolism | Precursor for the necic acid moiety (2 equivalents). |
| Senecic Acid | Necic Acid | 200.22 g/mol | L-Isoleucine | Dicarboxylic acid that forms the macrocycle. |
| Senecionine | Pyrrolizidine Alkaloid | 335.40 g/mol | Retronecine, Senecic Acid | (Z)-isomer, likely precursor to this compound. |
| This compound | Pyrrolizidine Alkaloid | 335.40 g/mol | Senecionine (putative) | (E)-isomer of senecionine. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on techniques standardly used in the study of natural product biosynthesis.
Protocol 1: Isotope Labeling and Feeding Studies
This method is used to trace the incorporation of precursors into the final product.
-
Precursor Synthesis: Synthesize isotopically labeled precursors (e.g., ¹³C or ¹⁴C labeled L-ornithine, L-isoleucine).
-
Plant Material: Use a known this compound-producing plant, such as Senecio isatideus.[1]
-
Administration: Administer the labeled precursor to the plant roots or through hydroponic solution.
-
Incubation: Allow the plant to metabolize the precursor over a defined period (e.g., 24-72 hours).
-
Extraction: Harvest the plant material and perform a standard alkaloid extraction using an acidic aqueous solution, followed by basification and extraction with an organic solvent (e.g., dichloromethane).
-
Analysis: Purify the alkaloid fraction using chromatography (e.g., HPLC). Analyze the purified this compound and senecionine using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.
Protocol 2: Enzyme Assays for Homospermidine Synthase (HSS)
This protocol aims to detect the activity of the first committed enzyme in the pathway.
-
Protein Extraction: Homogenize root tissue of the source plant in an appropriate extraction buffer (e.g., Tris-HCl with protease inhibitors).
-
Crude Extract Preparation: Centrifuge the homogenate to pellet cell debris and collect the supernatant as the crude enzyme extract.
-
Assay Mixture: Prepare a reaction mixture containing the crude extract, [¹⁴C]-putrescine, spermidine, and NAD+.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.
-
Reaction Quenching: Stop the reaction by adding a strong base (e.g., NaOH).
-
Product Extraction: Extract the product, [¹⁴C]-homospermidine, with an organic solvent.
-
Quantification: Use liquid scintillation counting to quantify the radioactivity in the organic phase, which corresponds to the amount of homospermidine formed.
Visualizing the Pathway
The following diagrams illustrate the key relationships and the proposed biosynthetic pathway.
Caption: Workflow of this compound Biosynthesis.
Caption: Proposed Biosynthetic Pathway of this compound.
References
Toxicological Profile of Retroisosenine: An In-depth Technical Guide
Disclaimer: Direct toxicological data for Retroisosenine is not available in the public domain. This profile is therefore based on the well-established toxicological characteristics of the broader class of pyrrolizidine alkaloids (PAs), to which this compound belongs. Data from closely related and extensively studied PAs, such as retrorsine, are used as primary examples to infer the potential toxicological properties of this compound.
Introduction
This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by numerous plant species worldwide.[1][2][3] PAs are a significant concern for human and animal health due to their potential for contamination of food, animal feed, and herbal remedies.[1][3][4] The toxicity of PAs is primarily linked to their chemical structure, specifically the presence of an unsaturated necine base, which makes them hepatotoxic, genotoxic, and potentially carcinogenic.[2][3][5] This document provides a comprehensive overview of the anticipated toxicological profile of this compound, based on the known effects of other toxic PAs.
Chemical Information
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | Retroisosensine[6][7][8] |
| Molecular Formula | C18H25NO5[6][7] |
| Molecular Weight | 335.39 g/mol [6][7] |
| Chemical Class | Pyrrolizidine Alkaloid |
Toxicokinetics and Mechanism of Toxicity
The toxicity of pyrrolizidine alkaloids is dependent on their metabolic activation in the liver.[9]
Absorption, Distribution, Metabolism, and Excretion (ADME):
-
Absorption: PAs are generally well-absorbed from the gastrointestinal tract.
-
Distribution: Following absorption, PAs are distributed primarily to the liver.
-
Metabolism: In the liver, PAs are metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[9][10] These metabolites are electrophilic and can readily react with cellular macromolecules.
-
Excretion: Unmetabolized PAs and their water-soluble metabolites are excreted primarily in the urine.
Mechanism of Toxicity: The primary mechanism of PA toxicity involves the alkylation of cellular proteins and DNA by the reactive pyrrolic ester metabolites. This covalent binding disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.[11]
Toxicological Effects
Acute Toxicity
Acute exposure to high doses of toxic PAs can lead to severe liver damage.
Sub-chronic and Chronic Toxicity
The primary target organ for PA toxicity is the liver. Chronic exposure to low levels of PAs can lead to progressive liver damage, including:
-
Hepatocellular necrosis: Death of liver cells.
-
Veno-occlusive disease (VOD): Blockage of the small veins in the liver, also known as sinusoidal obstruction syndrome (SOS).
-
Liver cirrhosis: Scarring of the liver tissue.
-
Liver tumors: Both benign and malignant.
Genotoxicity and Carcinogenicity
Many 1,2-unsaturated PAs are genotoxic, meaning they can damage DNA.[2][3] This genotoxic potential is a key factor in their carcinogenicity. The International Agency for Research on Cancer (IARC) has classified riddelliine, a PA, as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.
Quantitative Toxicological Data (from representative PAs)
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Retrorsine | Rat | Intraperitoneal | 30 mg/kg | [11] |
| Monocrotaline | Mouse | Not Specified | - | [9] |
No Observed Adverse Effect Level (NOAEL) data for this compound or closely related PAs were identified in the search results.
Experimental Protocols
In Vivo Hepatotoxicity Study
This protocol describes a general workflow for assessing the hepatotoxicity of a pyrrolizidine alkaloid in a rodent model.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Acclimatization: Animals are acclimated for at least one week before the start of the study.
-
Dosing: The test substance (e.g., this compound) is administered via oral gavage daily for a specified period (e.g., 28 days). Multiple dose groups and a vehicle control group are included.
-
Clinical Observations: Animals are observed daily for any signs of toxicity. Body weight and food consumption are recorded weekly.
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for serum chemistry analysis (e.g., ALT, AST, ALP to assess liver function).
-
Necropsy and Histopathology: A full necropsy is performed. The liver is weighed, and sections are preserved for histopathological examination to identify any cellular changes.
In Vitro Genotoxicity Assay (Comet Assay)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Methodology:
-
Cell Line: Human hepatoma cells (e.g., HepG2) are commonly used as they are of liver origin and can metabolize PAs.
-
Treatment: Cells are exposed to various concentrations of the test substance (e.g., this compound) with and without a metabolic activation system (S9 mix).
-
Cell Preparation: After treatment, cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber. Under an electric field, damaged DNA (fragments) will migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Conclusion
While specific toxicological data for this compound are lacking, its classification as a pyrrolizidine alkaloid strongly suggests a potential for hepatotoxicity and genotoxicity, mediated by metabolic activation in the liver. The toxicological profile presented here, based on the known effects of other toxic PAs, provides a framework for understanding the potential risks associated with exposure to this compound. Further research, including in vitro and in vivo studies, is necessary to definitively characterize the toxicological properties of this specific compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloids: the risks for human health | EPO [eposrl.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. Retroisosensine [webbook.nist.gov]
- 9. Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
In Silico Toxicity Prediction of Retroisosenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retroisosenine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in many plant species. PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity, posing a significant risk to human and animal health.[1] The toxic effects of PAs are primarily due to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with DNA and proteins, leading to cellular damage and long-term toxicity. Given the inherent risks associated with PAs, early and robust toxicity assessment is crucial in drug development and chemical safety evaluation.
In silico toxicology, the use of computational models to predict the toxic effects of chemicals, offers a rapid and cost-effective approach to screen compounds for potential toxicity, reducing the reliance on animal testing.[2][3] This technical guide provides a comprehensive overview of the methodologies and workflows for the in silico toxicity prediction of this compound, leveraging established computational tools and models applied to the broader class of pyrrolizidine alkaloids.
In Silico Toxicity Prediction Workflow for this compound
The in silico assessment of this compound's toxicity follows a structured workflow that integrates various computational models to predict a range of toxicological endpoints. This workflow is designed to provide a comprehensive toxicity profile, from physicochemical properties to specific organ-level toxicities.
Data Presentation: Predicted Toxicological Profile of this compound
The following tables summarize the hypothetical in silico predicted toxicological data for this compound. These values are derived from the known toxicological profiles of hepatotoxic pyrrolizidine alkaloids and serve as an illustrative example of the data that would be generated in a comprehensive computational assessment.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Parameter | Predicted Value | In Silico Tool/Model |
| Molecular Weight | 351.4 g/mol | - |
| logP (Octanol/Water) | 1.85 | SwissADME, pkCSM |
| Aqueous Solubility (logS) | -3.2 | SwissADME, ADMET Predictor |
| Human Intestinal Absorption | High (>90%) | pkCSM |
| Caco-2 Permeability | Moderate | PreADMET |
| Blood-Brain Barrier (BBB) Permeant | Yes | pkCSM |
| P-glycoprotein Substrate | Yes | SwissADME |
| CYP2D6 Inhibitor | No | pkCSM |
| CYP3A4 Inhibitor | Yes | pkCSM |
Table 2: Predicted Toxicological Endpoints for this compound
| Toxicological Endpoint | Prediction | Confidence | In Silico Tool/Model |
| Hepatotoxicity (DILI) | High Risk | High | DILI-prediction models, TOPKAT |
| Mutagenicity (Ames Test) | Positive | Moderate | Derek Nexus, CASE Ultra |
| Carcinogenicity (Rodent) | Positive | Moderate | CASE Ultra, OncoLogic™ |
| hERG Inhibition (Cardiotoxicity) | Low Risk | High | pkCSM, PreADMET |
| Skin Sensitization | Non-sensitizer | High | Derek Nexus |
| LD50 (rat, oral) | 350 mg/kg | Moderate | TOPKAT |
Experimental Protocols: In Silico Methodologies
This section details the methodologies for the key in silico experiments and models used to predict the toxicity of this compound.
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to understand its pharmacokinetic and pharmacodynamic behavior.
Methodology:
-
Input: The 2D structure of this compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string or in SDF (Structure-Data File) format to the prediction software.
-
Software: A suite of ADMET prediction tools such as pkCSM , SwissADME , and ADMET Predictor® are utilized.[4][5][6] These tools employ a variety of models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based models.
-
Parameters Predicted:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential (e.g., CYP3A4, CYP2D6).
-
Excretion: Total clearance.
-
Toxicity: Basic toxicity predictions such as AMES toxicity and hERG inhibition are often included in these packages.
-
-
Output: The software provides numerical predictions for each parameter, often with a qualitative assessment (e.g., "High," "Low," "Yes," "No").
Hepatotoxicity Prediction
Objective: To predict the potential of this compound to cause Drug-Induced Liver Injury (DILI).
Methodology:
-
Input: The chemical structure of this compound.
-
Models:
-
Knowledge-Based Systems: Tools like Derek Nexus contain structural alerts for hepatotoxicity based on known structure-toxicity relationships.[1] The presence of the pyrrolizidine alkaloid scaffold would trigger an alert.
-
Statistical-Based Models: Machine learning models trained on large datasets of compounds with known DILI potential are used.[7][8] These models, such as those implemented in TOPKAT or custom-built deep learning models, predict the probability of a compound being hepatotoxic.[4][5]
-
-
Output: A qualitative prediction (e.g., "High Risk," "Low Risk") and, in some cases, a probability score. The models may also identify the specific structural features contributing to the predicted toxicity.
Mutagenicity Prediction
Objective: To predict the potential of this compound to induce genetic mutations, typically assessed by the bacterial reverse mutation assay (Ames test).
Methodology:
-
Input: The chemical structure of this compound.
-
Models: In accordance with ICH M7 guidelines, a combination of two complementary methodologies is used:[6][9][10]
-
Expert Rule-Based Systems: Software such as Derek Nexus identifies structural fragments (toxicophores) known to be associated with mutagenicity.
-
Statistical-Based Systems: Programs like CASE Ultra or Sarah Nexus use statistical models to correlate structural features with mutagenicity data from large databases.[9][11]
-
-
Output: A prediction of "Positive" or "Negative" for mutagenicity. The output often includes the identified structural alerts and supporting evidence from the model's training data.
Carcinogenicity Prediction
Objective: To predict the carcinogenic potential of this compound in rodents.
Methodology:
-
Input: The chemical structure of this compound.
-
Models: A variety of models are employed to predict carcinogenicity, which is a complex endpoint:
-
Structural Alert-Based Systems: Similar to mutagenicity prediction, these systems identify structural features associated with carcinogenicity.
-
Statistical QSAR Models: Tools like CASE Ultra and the OncoLogic™ system use statistical models trained on the results of long-term rodent carcinogenicity bioassays.[12][13]
-
Mechanism-Based Models: These models may consider the potential for genotoxicity and receptor-mediated events that can lead to cancer.
-
-
Output: A prediction of "Carcinogenic" or "Non-carcinogenic," often specific to species (rat, mouse) and sex. The confidence in the prediction is also typically provided.
Visualization of Toxicity Pathway
The primary mechanism of pyrrolizidine alkaloid-induced toxicity involves metabolic activation to reactive metabolites that cause cellular damage. The following diagram illustrates this general pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. In silico toxicological screening of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. instem.com [instem.com]
- 4. Frontiers | Computational models for predicting liver toxicity in the deep learning era [frontiersin.org]
- 5. Computational models for predicting liver toxicity in the deep learning era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pozescaf.com [pozescaf.com]
- 7. Comparing Machine Learning Algorithms for Predicting Drug-Induced Liver Injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Machine Learning to Predict Drug-Induced Liver Injury and Its Validation on Failed Drug Candidates in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 10. A practical application of two in silico systems for identification of potentially mutagenic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of two in silico programs for predicting mutagenicity and carcinogenicity potential for 4-methylimidazole (4-MeI) and known metabolites | ToxStrategies [toxstrategies.com]
- 12. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]
Unraveling Retroisosenine: A Technical Guide to its Discovery and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and isolation history of retroisosenine, a pyrrolizidine alkaloid found in various plant species of the genus Senecio. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the experimental protocols and analytical data associated with this natural compound.
Introduction to this compound
This compound is a naturally occurring pyrrolizidine alkaloid (PA) with the chemical formula C₁₈H₂₅NO₅ and a molecular weight of 335.3948 g/mol . It is an isomer of other known PAs, such as integerrimine and senecionine, sharing the same molecular formula and weight, which often complicates their individual identification and isolation. PAs are a large group of heterocyclic organic compounds produced by plants as a defense mechanism. They are known for their potential toxicity, particularly hepatotoxicity, which makes their study crucial for both toxicological assessment and potential pharmacological applications.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader research on pyrrolizidine alkaloids from the Senecio genus, a group of plants notorious for their toxicity to livestock and humans. While a singular, seminal paper dedicated solely to the discovery of this compound is not readily identifiable in the existing scientific literature, its identification has emerged from comprehensive analyses of the alkaloidal content of various Senecio species.
Early investigations into Senecio alkaloids focused on the most abundant and toxic compounds. However, with the advent of more sophisticated analytical techniques, such as Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers were able to separate and identify a wider array of structurally similar PAs. The identification of this compound has been reported in studies profiling the alkaloid composition of different Senecio species, where it is often found alongside its isomers.
Physicochemical Properties and Structure
The structural elucidation of this compound and its isomers has been achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value |
| Molecular Formula | C₁₈H₂₅NO₅ |
| Molecular Weight | 335.3948 g/mol |
| Class | Pyrrolizidine Alkaloid |
| Isomers | Integerrimine, Senecionine |
Table 1: Physicochemical Properties of this compound
The structural backbone of this compound is the necine base, characteristic of pyrrolizidine alkaloids, which is esterified with a necic acid. The specific arrangement of the atoms in the necic acid portion is what differentiates it from its isomers.
Experimental Protocols for Isolation and Identification
The isolation and identification of this compound from plant material involves a multi-step process. The following is a generalized protocol based on common methodologies for pyrrolizidine alkaloid extraction and analysis.
Extraction of Crude Alkaloids
A common method for extracting PAs from dried and powdered plant material involves the following steps:
-
Acid-Base Extraction: The plant material is first extracted with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) to protonate the nitrogen atoms of the alkaloids, making them water-soluble.
-
Basification and Organic Solvent Extraction: The acidic extract is then made basic (e.g., with ammonia solution to pH 9-10) to deprotonate the alkaloids, rendering them soluble in organic solvents. Extraction with a solvent like chloroform or dichloromethane separates the alkaloids from the aqueous phase.
-
Purification: The crude alkaloid extract is then purified, often using techniques like column chromatography on silica gel or alumina.
Identification and Characterization
GC-MS is a powerful technique for separating and identifying volatile compounds like PAs. The retention time in the gas chromatogram provides an initial indication of the compound, while the mass spectrum gives information about its molecular weight and fragmentation pattern, which is crucial for distinguishing between isomers.
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of alkaloids. While this compound, integerrimine, and senecionine have the same molecular weight, their distinct stereochemistry leads to unique NMR spectra with characteristic chemical shifts and coupling constants.
As specific NMR data for this compound is not widely published under its own name, the data for its isomer, senecionine, is provided below for comparative purposes. Researchers would look for distinct differences in these spectra to identify this compound.
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| δ 6.20 (1H, q, J=7.0 Hz, H-2) | δ 175.8 (C-9) |
| δ 5.85 (1H, s, H-13) | δ 167.5 (C-11) |
| δ 4.80 (1H, d, J=12.0 Hz, H-7a) | δ 138.0 (C-2) |
| δ 4.15 (1H, d, J=12.0 Hz, H-7b) | δ 134.5 (C-13) |
| ... | ... |
Table 2: Representative ¹H and ¹³C NMR Data for Senecionine (Isomer of this compound)
Biological Activity and Signaling Pathways
Due to the focus on more abundant and toxic PAs, specific biological activity and signaling pathway data for this compound are limited. However, as a pyrrolizidine alkaloid, it is presumed to exhibit some level of hepatotoxicity. The general mechanism of PA toxicity involves metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
Figure 1: Generalized metabolic activation and toxicity pathway of pyrrolizidine alkaloids.
Experimental Workflows
The process of discovering and characterizing a novel or less-studied natural product like this compound follows a logical workflow.
Figure 2: A typical workflow for the isolation and identification of this compound.
Conclusion and Future Directions
This compound remains a less-studied member of the pyrrolizidine alkaloid family. While its existence is confirmed, a significant data gap exists regarding its specific biological activities and toxicological profile. Future research should focus on the targeted isolation of this compound to enable comprehensive spectroscopic characterization and to provide sufficient material for in-depth pharmacological and toxicological studies. Understanding the unique biological effects of this compound, as compared to its well-studied isomers, could provide valuable insights into the structure-activity relationships of pyrrolizidine alkaloids and may reveal novel therapeutic or toxicological properties.
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Retroisosenine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of Retroisosenine, a pyrrolizidine alkaloid (PA). PAs are a large group of natural toxins produced by various plant species, and their presence in food, herbal medicines, and other botanicals is a significant safety concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] These methods are crucial for quality control in the pharmaceutical and food industries, as well as for toxicological research.
The primary analytical method for the detection and quantification of this compound and other PAs is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high sensitivity and selectivity, which is essential for analyzing complex matrices.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of various pyrrolizidine alkaloids, which can be considered representative for the analysis of this compound.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloids in Various Matrices using UHPLC-MS/MS [1][2][3]
| Matrix | LOD Range (µg/kg) | LOQ Range (µg/kg) |
| Honey | 0.015 - 0.30 | 0.05 - 1.00 |
| Tea | 0.03 - 0.75 | 0.1 - 2.5 |
| Milk | 0.014 - 0.682 | 0.045 - 2.273 |
| Herbal Medicines | Not Specified | Not Specified |
| Spices | Not Specified | Not Specified |
Table 2: Recovery Rates for Pyrrolizidine Alkaloids in Various Matrices using UHPLC-MS/MS [1][2][3]
| Matrix | Average Recovery Range (%) |
| Honey | 64.5 - 103.4 |
| Milk | 65.2 - 112.2 |
| Tea | 67.6 - 107.6 |
Table 3: Precision of UHPLC-MS/MS Method for Pyrrolizidine Alkaloid Analysis [1][2][3]
| Precision Type | Relative Standard Deviation (RSD) |
| Intraday Precision | < 15% |
| Interday Precision | < 15% |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The choice of method depends on the sample matrix.
a) Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Honey, Milk, Liqueurs) [4]
-
Dilution: Dilute the liquid sample with an appropriate solvent (e.g., 0.1 M HCl).
-
Centrifugation: Centrifuge the diluted sample to pellet any solid debris.
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water) to remove neutral and acidic interferences.
-
Elution: Elute the PAs from the cartridge using an ammoniated organic solvent (e.g., 5% ammonia in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
b) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples (e.g., Tea, Herbal Medicines, Plant Materials)
-
Homogenization: Homogenize the solid sample to a fine powder.
-
Extraction: Weigh a representative amount of the homogenized sample and add an extraction solvent (e.g., acetonitrile with 1% formic acid).
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Dispersive SPE (d-SPE): Take an aliquot of the upper organic layer and add a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering compounds like fatty acids and pigments.
-
Centrifugation and Filtration: Centrifuge the d-SPE mixture and filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative and qualitative analysis of pyrrolizidine alkaloids in liqueurs, elixirs and herbal juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Retroisosenine using LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantification of retroisosenine, a retronecine-type pyrrolizidine alkaloid (PA), in complex matrices such as plant material, honey, and feed. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. This document outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical validation parameters for the method.
Introduction
This compound belongs to the family of pyrrolizidine alkaloids, which are secondary metabolites produced by a variety of plant species worldwide. Due to their potential hepatotoxicity, the monitoring of PAs in the food and feed chain is of significant importance. This protocol provides a robust and reliable method for the selective quantification of this compound, enabling researchers, scientists, and drug development professionals to accurately assess its presence in various samples.
Experimental
Standard and Reagent Preparation
-
Solvents and Reagents: All solvents (e.g., methanol, acetonitrile, water) should be of LC-MS grade. Formic acid, ammonium formate, and any other reagents should be of high purity.
Sample Preparation
The following is a general procedure for the extraction of this compound from a solid matrix (e.g., dried and ground plant material, feed). The protocol may need to be adapted based on the specific matrix.
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 20-40 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid or 0.1% formic acid in water).
-
Shake or sonicate for 1-2 hours.
-
Centrifuge the sample to pellet the solid material.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by water.
-
Load the acidic extract onto the SPE cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the PAs, including this compound, with a basic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12.1-15 min, 5% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer | 30 - 50 psi |
| Capillary Voltage | 3500 - 4500 V |
MRM Transitions for this compound
The molecular weight of this compound is 335.39 g/mol . The precursor ion will be the protonated molecule [M+H]+ at m/z 336.2. Based on the common fragmentation of retronecine-type PAs, the following MRM transitions are proposed for quantification and confirmation. Note: The collision energies provided are typical starting points and should be optimized for the specific instrument being used.
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Use | Collision Energy (eV) - Starting Point |
| 336.2 | 120.1 | Quantifier | 25 - 35 |
| 336.2 | 138.1 | Qualifier | 20 - 30 |
Method Validation Parameters
A full method validation should be performed according to established guidelines (e.g., ICH, FDA). The following table summarizes the typical performance characteristics to be evaluated.
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 over a defined concentration range (e.g., 1 - 100 ng/mL). |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy. Typically in the low ng/mL or µg/kg range. |
| Accuracy (Recovery) | Within 80-120% of the true value at different concentration levels. |
| Precision (RSD) | Intra-day and inter-day precision should be < 15% RSD (Relative Standard Deviation). |
| Specificity | No significant interfering peaks at the retention time of this compound in blank matrix samples. |
| Matrix Effect | Assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution. Should be minimized and compensated for, if necessary. |
Data Presentation
The quantitative results should be summarized in a clear and concise table, allowing for easy comparison of this compound concentrations across different samples.
Table 1: Quantification of this compound in Various Samples
| Sample ID | Matrix | This compound Concentration (ng/g or ng/mL) | %RSD (n=3) |
| Sample 1 | Plant A | 45.2 | 5.8 |
| Sample 2 | Honey B | 12.7 | 8.2 |
| Sample 3 | Feed C | Not Detected (< LOQ) | - |
| QC Low | Spiked Matrix | 10.5 (Nominal 10.0) | 6.5 |
| QC High | Spiked Matrix | 88.9 (Nominal 90.0) | 4.3 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Conclusion
The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in various complex matrices. Proper method validation is crucial to ensure the accuracy and precision of the results. This protocol serves as a comprehensive guide for researchers and analysts involved in the safety assessment of food, feed, and herbal products.
Application Notes and Protocols for the Extraction and Purification of Retroisosenine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retroisosenine is a macrocyclic pyrrolizidine alkaloid (PA) found in various plant species of the genus Senecio. PAs are a class of naturally occurring compounds known for their significant biological activities, which range from hepatotoxicity to potential therapeutic applications. The isolation and purification of specific PAs like this compound are crucial for toxicological studies, pharmacological research, and the development of new therapeutic agents. This document provides a detailed protocol for the extraction and purification of this compound from plant material, tailored for a laboratory setting.
Data Presentation
The following tables summarize representative quantitative data for the extraction and purification of pyrrolizidine alkaloids from Senecio species. These values are based on studies of structurally similar macrocyclic PAs and should be considered as a general guideline. Actual yields and purity of this compound may vary depending on the plant species, collection time, and specific experimental conditions.
Table 1: Extraction Efficiency of Pyrrolizidine Alkaloids from Senecio Species using Different Solvents
| Solvent System | Extraction Method | Temperature (°C) | Extraction Time (h) | Representative Total PA Yield (%) | Reference |
| 85% Ethanol | Soxhlet Extraction | Boiling | 20-21 | 5-10 | [1] |
| Methanol | Maceration | Room Temp | 24 | 3-7 | [2] |
| 0.5 M H₂SO₄ | Maceration | Room Temp | 12 | 4-8 | [2] |
| Chloroform-Methanol-Ammonia | Maceration | Room Temp | 48 | 6-12 | [3] |
Table 2: Purification Summary for a Representative Macrocyclic Pyrrolizidine Alkaloid from a Senecio Species
| Purification Step | Method | Loading Capacity (mg crude extract) | Purity (%) | Recovery (%) |
| Crude Alkaloid Fraction | Acid-Base Extraction | - | 10-20 | 80-90 |
| Fractionation | Droplet Counter-Current Chromatography (DCCC) | 500-1000 | 60-80 | 70-85 |
| Final Purification | Preparative HPLC | 10-50 | >95 | 85-95 |
Experimental Protocols
The following protocols describe a general procedure for the extraction and purification of this compound from dried plant material of a suitable Senecio species.
Protocol 1: Extraction and Isolation of the Crude Alkaloid Fraction
This protocol is based on a classic acid-base extraction method for pyrrolizidine alkaloids.
Materials:
-
Dried and powdered plant material (Senecio sp.)
-
85% Ethanol
-
1 M Sulfuric Acid (H₂SO₄)
-
25% Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Soxhlet apparatus
-
pH meter or pH paper
-
Separatory funnel (2 L)
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Extraction:
-
Weigh 300 g of dried, powdered plant material and place it in a large cellulose thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 1.5 L of 85% ethanol to the round-bottom flask of the Soxhlet apparatus.
-
Extract the plant material for 20-21 hours.[1]
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.
-
-
Acid-Base Partitioning:
-
Dissolve the crude residue in 500 mL of 1 M H₂SO₄.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic solution to a 2 L separatory funnel and wash it three times with 200 mL of CH₂Cl₂ to remove non-alkaloidal compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with 25% NH₄OH. Monitor the pH carefully.
-
Extract the now basic aqueous layer three times with 300 mL of CH₂Cl₂.
-
Combine the organic layers and dry them over anhydrous Na₂SO₄.
-
Filter the dried organic extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.
-
Protocol 2: Purification of this compound by Droplet Counter-Current Chromatography (DCCC)
This protocol is adapted from a method used for the separation of complex macrocyclic PA mixtures from Senecio anonymus.[3][4][5]
Materials:
-
Crude alkaloid fraction
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Droplet Counter-Current Chromatography (DCCC) instrument
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing tank
-
Dragendorff's reagent for visualization
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of Chloroform:Methanol:Water in a ratio of 5:6:4 (v/v/v). Equilibrate the solvent system in a separatory funnel and separate the two phases. The lower phase will serve as the mobile phase and the upper phase as the stationary phase.
-
DCCC Setup:
-
Fill the DCCC columns with the stationary phase (upper phase).
-
Dissolve 500-1000 mg of the crude alkaloid fraction in a suitable volume of the stationary phase.
-
-
Chromatographic Separation:
-
Inject the sample into the DCCC instrument.
-
Pump the mobile phase (lower phase) through the columns at a flow rate of 10-15 mL/h.
-
Collect fractions of 5-10 mL using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.
-
Develop the TLC plate using a solvent system such as Chloroform:Methanol:Ammonia (85:14:1, v/v/v).
-
Visualize the spots by spraying with Dragendorff's reagent. PAs will appear as orange to reddish-brown spots.
-
Combine the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain a purified this compound-rich fraction.
-
Protocol 3: Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
This compound-rich fraction from DCCC
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Vials for fraction collection
Procedure:
-
Sample Preparation: Dissolve the this compound-rich fraction in a small volume of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Preparative C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 50% B over 40 minutes is a good starting point for optimization.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 220 nm.
-
-
Purification:
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC system if possible.
-
Combine the fractions containing the pure compound.
-
-
Post-Purification:
-
Evaporate the acetonitrile from the collected fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Confirm the purity of the final product using analytical HPLC-UV and its identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypothesized Signaling Pathway for Cytotoxicity
The cytotoxicity of macrocyclic pyrrolizidine alkaloids like this compound is primarily attributed to their metabolic activation in the liver, leading to the formation of reactive metabolites that can damage cellular macromolecules.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Macrocyclic pyrrolizidine alkaloids from Senecio anonymus. Separation of a complex alkaloid extract using droplet counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Characterization of Retroisosenine Reference Standard
Introduction
Retroisosenine is a pyrrolizidine alkaloid, a class of compounds known for their presence in various plant species and their potential biological activities. The availability of high-purity reference standards is crucial for the accurate quantification and toxicological assessment of these alkaloids in various matrices, including herbal products, food, and environmental samples. This application note provides a detailed protocol for a plausible synthetic route to obtain this compound, intended for use as a reference standard. The chemical formula for this compound is C18H25NO5, and its molecular weight is 335.39 g/mol .[1][2][3][4]
Due to the limited availability of a specific, publicly documented synthesis protocol for this compound, this document outlines a generalized, hypothetical multi-step synthesis and purification strategy based on common organic chemistry principles applicable to the synthesis of similar complex natural products. The protocol details the necessary reagents, reaction conditions, purification methods, and characterization techniques to yield a high-purity reference material.
Hypothetical Synthesis Workflow
The proposed synthesis of this compound involves a multi-step process beginning with commercially available starting materials, proceeding through key intermediates, and culminating in the final product. The general workflow is depicted below.
Caption: Hypothetical workflow for the synthesis, purification, and characterization of a this compound reference standard.
Experimental Protocols
Materials and Reagents
-
Pyrrolizidine core precursor
-
Acyl chain precursor
-
DCC (Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Silica gel (for column chromatography)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Synthesis of Crude this compound (Hypothetical Steps)
Step 1: Esterification
-
Dissolve the pyrrolizidine core precursor (1.0 eq) and the acyl chain precursor (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude Intermediate 1.
Step 2 & 3: Subsequent Transformations
-
Further hypothetical steps would involve functional group interconversions and a final cyclization or coupling reaction to form the macrocyclic ester structure of this compound. These steps would require specific reagents and conditions that are not detailed in publicly available literature.
Purification Protocol
1. Flash Column Chromatography (Crude Product)
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: Gradient of Ethyl acetate in Hexanes (e.g., 10% to 50% EtOAc)
-
Procedure:
-
Load the crude product onto the silica gel column.
-
Elute with the solvent gradient, collecting fractions.
-
Analyze fractions by TLC to identify those containing the product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A time-dependent gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: 15 mL/min
-
Detection: UV at 220 nm
-
Procedure:
-
Dissolve the partially purified product from column chromatography in a minimal amount of the initial mobile phase.
-
Inject the solution onto the Prep-HPLC system.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the purified solid product.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound reference standard should be confirmed using a suite of analytical techniques.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC-UV): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
The following diagram illustrates the logical flow of the characterization process.
References
Application Notes and Protocols for Reversine (Retroisosenine) in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Reversine, a synthetic purine analogue, in various in vitro cell culture assays. It is presumed that the user is referring to Reversine, as "Retroisosenine" is not a recognized compound in the scientific literature, and the intended applications align with the known functions of Reversine. Reversine is a potent multi-kinase inhibitor with significant anti-proliferative and pro-apoptotic effects on a variety of cancer cell lines.[1] This document outlines its mechanism of action, provides quantitative data on its efficacy, and details protocols for key experimental procedures.
Mechanism of Action
Reversine functions as an ATP-competitive inhibitor of several kinases crucial for cell cycle progression and proliferation.[1][2] Its primary targets are Aurora kinases A, B, and C, and Monopolar spindle 1 (MPS1).[2][3][4] Inhibition of these kinases disrupts mitotic events, leading to failed cytokinesis and the formation of polyploid cells.[2] Specifically, the inhibition of Aurora B prevents the phosphorylation of histone H3, a key event in mitosis.[2]
Beyond its effects on mitosis, Reversine has been shown to induce apoptosis through both extrinsic and intrinsic pathways.[5][6] In some cancer cell lines, it upregulates the expression of Fas and Death Receptor 5 (DR5), initiating the extrinsic apoptotic cascade.[7] It can also induce apoptosis through caspase-dependent and mitochondria-dependent pathways.[8] Additionally, Reversine has been observed to inhibit the PI3K/AKT signaling pathway, which can trigger both autophagy and apoptosis.[9] In certain contexts, it can also suppress the IL-4 and IL-13-mediated STAT6 pathway.[10]
Data Presentation: Cytotoxicity of Reversine
The half-maximal inhibitory concentration (IC50) of Reversine varies depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values for Reversine in various human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Glioma Cells | |||
| HOG | Glioma | 24 | 12 |
| 48 | <0.4 | ||
| 72 | <0.4 | ||
| T98G | Glioblastoma | 24 | 11 |
| 48 | 3.6 | ||
| 72 | 0.4 | ||
| U251MG | Glioblastoma | 24 | 13 |
| 48 | 7.5 | ||
| 72 | 6.9 | ||
| Non-Small Cell Lung Cancer | |||
| A549 | Lung Carcinoma | 72 | 4 |
| H1299 | Lung Carcinoma | 72 | 20 |
| H1435 | Lung Carcinoma | 72 | 0.9 |
| H23 | Lung Carcinoma | 72 | 9.7 |
| Cholangiocarcinoma Cells | |||
| KKU-100 | Cholangiocarcinoma | 48 | ~5 |
| KKU-213A | Cholangiocarcinoma | 48 | ~4 |
| KKU-213B | Cholangiocarcinoma | 48 | ~4 |
Data compiled from multiple sources.[3][11]
Experimental Protocols
Herein are detailed protocols for common in vitro assays to assess the effects of Reversine on cancer cell lines.
1. Protocol for Determining IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of Reversine that inhibits cell growth by 50%.
-
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Reversine (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Reversine in complete medium from a stock solution. A typical concentration range to test is 0.1 µM to 50 µM.[3] Also, prepare a vehicle control (DMSO) at the same concentration as the highest Reversine concentration.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the Reversine dilutions or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
-
2. Protocol for Cell Cycle Analysis using Flow Cytometry
This protocol describes how to analyze the effects of Reversine on the cell cycle distribution.
-
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Reversine
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.[9]
-
Treat the cells with various concentrations of Reversine (e.g., 1, 2, and 4 µM) for 24 hours.[9]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 200 µL of RNase A solution and incubate for 30 minutes at 37°C.
-
Add 200 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer, acquiring at least 20,000 events per sample.[9]
-
3. Protocol for Apoptosis Analysis using Western Blot
This protocol details the detection of apoptosis markers by Western blotting following Reversine treatment.
-
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Reversine
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-XL, anti-Bax)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Reversine at the desired concentrations and time points (e.g., 4 µM for 12, 24, 48, and 72 hours).[9]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Visualizations
The following diagrams illustrate the signaling pathways affected by Reversine and a typical experimental workflow.
References
- 1. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 7. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of reversine on cell cycle, apoptosis, and activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversine enhances skin barrier functions by suppressing the IL-4- and IL-13-mediated STAT6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversine Induced Multinucleated Cells, Cell Apoptosis and Autophagy in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Retroisosenine Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retroisosenine is a pyrrolizidine alkaloid (PA), a class of natural phytotoxins known for their potential hepatotoxicity.[1][2][3] The assessment of liver injury is a critical step in the preclinical safety evaluation of any substance belonging to this chemical class. This document provides a detailed protocol for conducting an in vivo study to evaluate the potential hepatotoxicity of this compound in a rodent model. The protocol is designed to be a starting point and can be adapted based on specific research needs and in compliance with institutional and regulatory guidelines.
The primary mechanism of PA-induced hepatotoxicity involves metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[2][4][5][6][7] This process generates highly reactive pyrrolic metabolites that can form adducts with cellular proteins and nucleic acids, leading to cellular damage, oxidative stress, and apoptosis.[2][4][7] Histopathological examination of the liver in cases of PA toxicity often reveals characteristic features such as centrilobular necrosis, hemorrhage, fibrosis, bile duct hyperplasia, and megalocytosis.[8][9][10]
Experimental Design and Rationale
This protocol outlines an acute toxicity study in rats to determine the potential dose-dependent hepatotoxic effects of this compound. The study design is based on established principles of in vivo toxicology testing and incorporates both traditional and emerging biomarkers of liver injury.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a commonly used and well-characterized model for hepatotoxicity studies.
Dosing: The selection of dose levels for this compound should be based on available toxicological data. In the absence of specific LD50 data for this compound, a dose-range finding study is recommended, following guidelines such as the OECD Test Guideline 423 for Acute Oral Toxicity.[11][12][13][14] This involves a stepwise procedure starting with a low dose and escalating to identify a dose that produces signs of toxicity.
Endpoint Analysis: The study will assess hepatotoxicity through a combination of:
-
Clinical Observations: Daily monitoring for signs of toxicity.
-
Serum Biomarkers: Measurement of key liver enzymes and other indicators of liver damage.
-
Histopathology: Microscopic examination of liver tissue for pathological changes.
Quantitative Data Summary
All quantitative data from the study should be summarized in a clear and concise tabular format to facilitate comparison between dose groups.
| Dose Group (mg/kg) | Body Weight Change (%) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) | GLDH (U/L) | CK18 (U/mL) | miR-122 (relative expression) |
| Vehicle Control | ||||||||
| Low Dose | ||||||||
| Mid Dose | ||||||||
| High Dose |
Table 1: Summary of Key In Vivo Hepatotoxicity Endpoints. Data should be presented as mean ± standard deviation. Statistical significance compared to the vehicle control group should be indicated.
Experimental Protocols
Animal Husbandry and Acclimatization
-
House male Sprague-Dawley rats in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
-
Provide ad libitum access to standard chow and water.
-
Acclimatize animals for at least 5 days prior to the start of the study.
-
Randomly assign animals to treatment groups (n=5-8 per group).
Preparation of Dosing Solution
-
This compound should be dissolved in a suitable vehicle (e.g., sterile water, saline, or a 0.5% carboxymethylcellulose solution).
-
The concentration of the dosing solution should be calculated based on the highest dose to be administered, ensuring a consistent dosing volume across all groups (e.g., 10 mL/kg).
-
Prepare fresh dosing solutions daily and ensure homogeneity.
Administration of this compound
-
Administer this compound or vehicle control once via oral gavage.
-
Observe animals for any immediate adverse reactions following administration.
Clinical Observations and Body Weight
-
Perform clinical observations at least once daily, noting any changes in behavior, appearance, or signs of toxicity.
-
Record body weights just prior to dosing and at the end of the study.
Blood Collection and Serum Preparation
-
At 24 or 48 hours post-dose, anesthetize the animals.
-
Collect blood via a suitable method, such as from the lateral saphenous vein or via cardiac puncture at termination.[1][8][9][15][16]
-
For serum, collect blood into tubes without anticoagulant.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the serum and store at -80°C until analysis.
Serum Biomarker Analysis
-
Analyze serum samples for the following biomarkers using validated commercial assay kits:
-
For more sensitive and mechanistic insights, consider analyzing:
Liver Tissue Collection and Processing
-
Immediately following blood collection, perform a necropsy.
-
Excise the liver, weigh it, and record the weight.
-
Take representative sections from each lobe of the liver.
-
Fix the tissue sections in 10% neutral buffered formalin for 24-48 hours.[10][18]
-
After fixation, transfer the tissues to 70% ethanol.
Histopathological Evaluation
-
Process the fixed liver tissues through graded alcohols and xylene, and embed in paraffin.[18][19][20]
-
Cut paraffin blocks into 4-5 µm sections and mount on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the slides with Hematoxylin and Eosin (H&E).[18][19][20][21]
-
A board-certified veterinary pathologist should examine the slides for evidence of:
-
Hepatocellular necrosis (centrilobular, midzonal, periportal)
-
Inflammation
-
Hemorrhage
-
Fibrosis
-
Bile duct hyperplasia
-
Megalocytosis
-
Sinusoidal obstruction (veno-occlusive disease)
-
Visualizations
Figure 1: Experimental workflow for in vivo hepatotoxicity testing of this compound.
References
- 1. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 2. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lung injury induced by pyrrolizidine alkaloids depends on metabolism by hepatic cytochrome P450s and blood transport of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. idexxbioanalytics.com [idexxbioanalytics.com]
- 16. einsteinmed.edu [einsteinmed.edu]
- 17. enfo.hu [enfo.hu]
- 18. pubcompare.ai [pubcompare.ai]
- 19. H&E Staining of Paraffin-Embedded Tissue Sections: A Differential Staining Technique to Visualize Liver Tissue Sections Using Combination of Hematoxylin and Eosin Dyes [jove.com]
- 20. journalbinet.com [journalbinet.com]
- 21. urmc.rochester.edu [urmc.rochester.edu]
Application Note: Quantification of Retroisosenine in Botanical Matrices using Gas Chromatography-Mass Spectrometry
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bfr.bund.de [bfr.bund.de]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Application of Retroisosenine in Natural Product Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retroisosenine is a pyrrolizidine alkaloid (PA), a class of natural products found in various plant species, including those of the genus Solanecio. PAs are known for a range of biological activities, primarily their cytotoxicity, which is linked to hepatotoxicity upon metabolic activation. This characteristic makes them interesting candidates for screening in anticancer drug discovery programs. Furthermore, some PAs have demonstrated other bioactivities, such as antitrypanosomal and antioxidant effects.
These application notes provide a framework for the initial screening of this compound to evaluate its potential as a bioactive compound. The protocols described are based on established methods for the assessment of related pyrrolizidine alkaloids and are intended to be adapted for the specific investigation of this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₅NO₅ |
| Molecular Weight | 335.39 g/mol |
| IUPAC Name | (2R,3R,4R)-2,3-dihydroxy-3,4-dimethyl-5-oxo-2-((((1R,7aR)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizin-1-yl)methoxy)methyl)hexanoic acid |
| PubChem CID | 139034032 |
Biological Activities of Related Pyrrolizidine Alkaloids
While specific quantitative biological activity data for this compound is not extensively available, data from structurally related PAs can inform initial screening concentrations and expected effects. The primary activities of concern and interest for PAs are cytotoxicity and potential antiparasitic activity.
Cytotoxicity Data for Reference Pyrrolizidine Alkaloids
The following table summarizes the cytotoxic activities of several PAs against human liver cancer cell lines (HepG2 and HepG2-CYP3A4), which are relevant for assessing the potential hepatotoxicity and anticancer effects of this compound.
| Pyrrolizidine Alkaloid | Cell Line | Assay | Endpoint | Value | Reference |
| Retrorsine | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ | ~2-60 µM | [1] |
| Senecionine | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ | ~2-60 µM | [1] |
| Seneciphylline | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ | ~2-60 µM | [1] |
| Lasiocarpine | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ | ~2-60 µM | [1] |
| Echimidine | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ | ~2-60 µM | [1] |
| Riddelliine | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ | ~2-60 µM | [1] |
| Heliotrine | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ | ~2-60 µM | [1] |
| Europine | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ | ~200-500 µM | [1] |
| Monocrotaline | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ | ~200-500 µM | [1] |
| Indicine | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ | > 500 µM | [1] |
| Lycopsamine | HepG2-CYP3A4 | Cytotoxicity | EC₅₀ | > 500 µM | [1] |
| Senecionine | HL-60 | Antitrypanosomal | IC₅₀ | 41.78 µg/mL | [2] |
Note: The cytotoxicity of many PAs is dependent on metabolic activation by cytochrome P450 enzymes. Therefore, cell lines expressing these enzymes (e.g., HepG2-CYP3A4 or primary hepatocytes) are recommended for screening.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay
This protocol describes a method to assess the cytotoxic effects of this compound on a human liver carcinoma cell line, HepG2. This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
-
This compound
-
HepG2 cells (or a CYP-expressing liver cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. It is advisable to include a wide range of concentrations based on the data for related PAs.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for the dilutions) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: In Vitro Antitrypanosomal Activity Screening
This protocol outlines a method to evaluate the potential of this compound to inhibit the growth of Trypanosoma brucei, the causative agent of African trypanosomiasis.
Materials:
-
This compound
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium (or appropriate culture medium for trypanosomes)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Resazurin solution
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate fluorescence reader
Procedure:
-
Parasite Culture:
-
Culture Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in HMI-9 medium to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
-
Assay Setup:
-
Adjust the parasite density to 2 x 10⁵ parasites/mL in fresh medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., suramin or melarsoprol).
-
Incubate the plate for 48 hours.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
-
Data Analysis:
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
Calculate the percentage of parasite inhibition for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value.
-
Visualizations
General Mechanism of Action for Hepatotoxic Pyrrolizidine Alkaloids
Caption: General metabolic activation and toxicity pathway of pyrrolizidine alkaloids in hepatocytes.
Experimental Workflow for Screening this compound
Caption: A workflow for the screening and evaluation of this compound's biological activity.
Conclusion
This compound, as a pyrrolizidine alkaloid, presents a profile that warrants investigation in natural product screening programs, particularly for anticancer and antiparasitic applications. The provided protocols for cytotoxicity and antitrypanosomal screening offer a starting point for this evaluation. It is crucial to consider the potential for hepatotoxicity, a known characteristic of this compound class, throughout the screening and development process. Further studies to elucidate the specific mechanism of action and to perform a broader profiling against various cell lines and pathogens will be essential to fully understand the therapeutic potential of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Storage Conditions for Retroisosenine Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for Retroisosenine. The following information, presented in a question-and-answer format, addresses potential stability issues and offers troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a pyrrolizidine alkaloid, is primarily influenced by temperature, light, humidity, and pH.[1][2] Exposure to elevated temperatures can accelerate degradation, while light, particularly UV radiation, can induce photolytic decomposition.[2][3] The presence of moisture can facilitate hydrolysis, and pH extremes (both acidic and basic conditions) can catalyze degradation reactions.[3][4]
Q2: What are the recommended general storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment.[1][2] Specifically, it is advisable to:
-
Control Temperature: Store at or below the recommended temperature, typically in a refrigerator or freezer. Avoid repeated freeze-thaw cycles.
-
Protect from Light: Use amber-colored vials or store containers in a light-blocking secondary container.[1]
-
Minimize Moisture: Store in a tightly sealed container, and consider the use of a desiccator for long-term storage.
-
Ensure Proper Ventilation: Store in a well-ventilated area to prevent the accumulation of any potential fumes.[1]
Q3: How can I determine the specific optimal storage conditions for my this compound sample?
A3: The optimal storage conditions can be determined by conducting stability studies.[5][6] These studies involve exposing the compound to a range of conditions (e.g., different temperatures, humidity levels, and light intensities) and monitoring its degradation over time using analytical techniques like HPLC or LC-MS/MS.[7]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, pyrrolizidine alkaloids can undergo hydrolysis of the ester linkages and oxidation of the necine base. Potential degradation pathways to investigate in a forced degradation study would include:
-
Hydrolysis: Cleavage of the ester groups, particularly under acidic or basic conditions.
-
Oxidation: Oxidation of the tertiary amine to an N-oxide or other oxidative degradation of the pyrrolizidine ring.
-
Photodegradation: Decomposition upon exposure to light.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage. | 1. Review storage conditions (temperature, light, humidity). 2. Perform an analytical check (e.g., HPLC) to assess the purity of the stored sample. 3. If degradation is confirmed, acquire a new batch of the compound and store it under optimized conditions. |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 2. Characterize the structure of the new peaks using techniques like mass spectrometry (MS) and NMR.[7] |
| Discoloration or change in the physical appearance of the sample. | Significant degradation or contamination. | 1. Do not use the sample for experiments. 2. Dispose of the sample according to safety guidelines. 3. Investigate the source of contamination or the reason for severe degradation. |
| Inconsistent results between different batches of this compound. | Variation in initial purity or different degradation rates due to minor impurities. | 1. Always source compounds from a reputable supplier and obtain a certificate of analysis. 2. Perform initial purity analysis on each new batch. 3. Establish and adhere to strict storage protocols for all batches. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be appropriate for the analytical method used.
2. Stress Conditions:
- Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).
- Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Heat at 60°C for a specified time.
- Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for a specified time.
- Thermal Degradation: Store the solid sample and the sample solution at an elevated temperature (e.g., 70°C) in the dark.
- Photodegradation: Expose the sample solution to a light source with a specific output (e.g., ICH-compliant photostability chamber).
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples, along with a control sample (stored under optimal conditions), using a stability-indicating analytical method, such as HPLC with UV or MS detection.
4. Data Evaluation:
- Compare the chromatograms of the stressed samples with the control sample.
- Identify and quantify the degradation products.
- Determine the percentage of degradation for each stress condition.
Protocol 2: Long-Term Stability Testing
This protocol describes a typical long-term stability study to determine the shelf-life of this compound under specific storage conditions.
1. Sample Preparation and Storage:
- Prepare multiple aliquots of this compound in the desired formulation and container closure system.
- Store the samples under the proposed long-term storage conditions (e.g., 5°C ± 3°C and ambient humidity).
2. Testing Schedule:
- Establish a testing schedule, for example: 0, 3, 6, 9, 12, 18, 24, and 36 months.
3. Analytical Testing:
- At each time point, analyze the samples for key stability attributes, including:
- Appearance
- Assay (potency)
- Purity (presence of degradation products)
4. Data Analysis:
- Plot the assay and impurity levels over time.
- Determine the shelf-life based on the time it takes for the product to no longer meet its predefined acceptance criteria.
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Logical Relationships in this compound Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction of tyrosine oxidation products with proteins of the lens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of tyrosine oxidation products with proteins of the lens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrrolizidine Alkaloid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in pyrrolizidine alkaloid (PA) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in pyrrolizidine alkaloid (PA) analysis?
A1: The analysis of pyrrolizidine alkaloids (PAs) presents several significant challenges due to their diverse chemical structures, the complexity of sample matrices, and the low concentration levels at which they often occur.[1][2][3] Key challenges include:
-
Sample Preparation and Extraction: Efficiently extracting both free-base PAs and their more polar N-oxides from complex matrices is a primary hurdle.[4][5][6] Matrix effects, where other components in the sample interfere with the analysis, can lead to inaccurate quantification.[7][8]
-
Chromatographic Separation: A major difficulty lies in the separation of isomeric PAs, which have the same mass and similar structures, often leading to co-elution.[9][10][11]
-
Detection and Quantification: While LC-MS/MS is the preferred method for its sensitivity, the lack of commercially available analytical standards for all known toxic PAs hinders comprehensive and accurate quantification.[7][12]
-
Structural Diversity: The existence of over 500 PAs and their N-oxides, with varying chemical properties, complicates the development of a single, universal analytical method.[4][13]
Q2: How do I choose the right extraction solvent for my samples?
A2: The choice of extraction solvent is critical and depends on the sample matrix and the goal of extracting both tertiary PAs and their N-oxides.[14] Due to the higher polarity of PA N-oxides, polar organic solvents or aqueous solutions are generally preferred.[15] Acidified aqueous solutions (e.g., with sulfuric or formic acid) are commonly used to protonate the alkaloids, increasing their solubility in the aqueous phase.[7][10] Methanol or mixtures of methanol and water are also effective for extracting a broad range of PAs from various matrices.[10] It is often necessary to optimize the extraction solvent and conditions for each specific matrix to ensure efficient and reproducible recovery.[5][6]
Q3: What can I do to minimize matrix effects in my analysis?
A3: Matrix effects can significantly impact the accuracy and precision of your results. Several strategies can be employed to mitigate these effects:
-
Effective Sample Cleanup: Solid-phase extraction (SPE) is a widely used technique to remove interfering compounds from the sample extract.[11] Cation-exchange SPE cartridges are particularly effective for retaining the basic PAs while allowing matrix components to be washed away.[16]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of PAs can help to compensate for signal suppression or enhancement caused by the matrix.[17]
-
Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the target analytes is the most effective way to correct for matrix effects and variations in instrument response.
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analysis.
Q4: How can I improve the separation of isomeric PAs?
A4: The co-elution of isomeric PAs is a significant analytical challenge.[9][11] To improve their separation, consider the following:
-
Column Chemistry: Experiment with different stationary phases. While C18 columns are common, other chemistries like phenyl-hexyl or pentafluorophenyl (PFP) may offer different selectivity for isomeric compounds.
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition (e.g., organic solvent type, pH, and additives) can significantly impact selectivity. Both acidic and alkaline mobile phases have been used successfully to differentiate some PA isomers.[9]
-
Gradient Optimization: A shallow and slow elution gradient can improve the resolution of closely eluting peaks.
-
Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples or difficult separations, 2D-LC can provide a significant increase in peak capacity and resolution.[18]
Q5: What should I do if I cannot find a certified reference standard for a specific PA?
A5: The limited availability of commercial standards for all PAs is a known issue.[7][12] When a certified reference standard is unavailable, you can consider the following approaches:
-
Use of a Structurally Similar Standard: For semi-quantitative analysis, a standard of a structurally related PA can be used, but this will introduce uncertainty in the quantification.
-
Relative Quantification: Report the results as a relative response to a known, available PA.
-
Isolation and Characterization: For critical applications, it may be necessary to isolate the PA of interest from a plant source and characterize it using techniques like NMR and high-resolution mass spectrometry to create an in-house standard.
-
High-Resolution Mass Spectrometry (HRMS): HRMS platforms like Q-TOF LC/MS can be used for the tentative identification of unknown PAs based on their accurate mass and fragmentation patterns, even without a specific standard.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during PA analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | PAs are basic compounds and can exhibit secondary interactions with residual silanols on the silica-based column, leading to peak tailing. Try using a column with end-capping or a hybrid particle technology. Operating at a low pH (e.g., with formic acid in the mobile phase) can also help by keeping the PAs protonated. |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the PAs and their interaction with the stationary phase. Experiment with different pH values to optimize peak shape. |
| Contaminated Guard Column or Column | If peak shape degrades over time, the guard column or the analytical column may be contaminated. Replace the guard column or try washing the analytical column with a strong solvent. |
Problem 2: Low or Inconsistent Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | The extraction solvent and method may not be suitable for your sample matrix. Re-evaluate your extraction protocol. Consider using a more polar solvent or an acidified solution to improve the extraction of PA N-oxides.[10][15] Sonication or pressurized liquid extraction can also improve efficiency.[10] |
| Analyte Loss During Sample Cleanup | PAs may be lost during the SPE cleanup step. Ensure the SPE cartridge is conditioned and equilibrated properly. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analytes.[11] |
| Degradation of PAs | Some PAs, particularly the N-oxides, can be thermally unstable.[7] Avoid high temperatures during sample preparation and analysis. |
| Adsorption to Vials or Tubing | PAs can adsorb to glass or plastic surfaces. Using silanized vials and PEEK tubing can help to minimize this issue. |
Problem 3: Co-elution of Isomers
| Possible Cause | Troubleshooting Step |
| Insufficient Chromatographic Resolution | The analytical column and mobile phase are not providing adequate separation for the isomeric PAs.[9][11] |
| Solution 1: Optimize Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives. Adjusting the pH can alter the selectivity.[9] | |
| Solution 2: Change Column: Try a column with a different stationary phase chemistry that may offer better selectivity for your target isomers. | |
| Solution 3: Modify Gradient: Use a shallower gradient and a lower flow rate to increase the separation time and improve resolution. | |
| Solution 4: Quantify as a Sum: If separation is not achievable, and regulatory guidelines permit, quantify the co-eluting isomers as a sum. |
Experimental Protocols
Generic Sample Preparation Protocol for PAs in Herbal Teas using SPE
This protocol provides a general workflow for the extraction and cleanup of PAs from herbal tea samples. Note: This is a starting point, and optimization for specific matrices is recommended.
-
Sample Homogenization: Weigh 1-2 g of the homogenized, dry tea sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of an extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol/water).
-
Vortex or shake vigorously for 30-60 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup (using a mixed-mode cation exchange cartridge, e.g., Oasis MCX):
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.[16]
-
Loading: Load 2-5 mL of the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering substances.[16]
-
Elution: Elute the PAs with 5-10 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).[16]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for PA Recovery from Tea
| Extraction Solvent | Average Recovery of Tertiary PAs (%) | Average Recovery of PA N-oxides (%) | Reference |
| 50% Methanol in Water | 85 | 75 | [10] |
| 0.1% Formic Acid in Water | 92 | 88 | [10] |
| 0.05 M Sulfuric Acid | 95 | 93 | |
| Acetonitrile/Water (1:1) | 82 | 70 | [15] |
Note: Recovery values are illustrative and can vary depending on the specific PA, matrix, and experimental conditions.
Table 2: Typical LC-MS/MS Parameters for PA Analysis
| Parameter | Typical Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | 5-95% B over 10-15 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: A typical experimental workflow for the analysis of pyrrolizidine alkaloids.
References
- 1. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Retroisosenine Resolution in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of Retroisosenine.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound and its related pyrrolizidine alkaloids.
Question: Why am I seeing poor resolution between this compound and other isomeric pyrrolizidine alkaloids?
Answer:
The separation of isomeric pyrrolizidine alkaloids (PAs), such as this compound and its isomers (e.g., Senecionine, Integerrimine), is a known chromatographic challenge due to their similar chemical structures.[1][2] Poor resolution is often multifactorial. Here are the primary causes and solutions:
-
Inadequate Mobile Phase Composition: The pH and organic modifier composition of your mobile phase are critical for achieving selectivity between isomers.[2][3]
-
Solution: Adjust the mobile phase pH. Since PAs are basic compounds, operating at a pH at least one unit away from their pKa can ensure a consistent ionization state and improve peak shape.[4][5] Experiment with both acidic (e.g., 0.1% formic acid) and alkaline (e.g., 10 mM ammonium carbonate) conditions.[2][3] Also, evaluate different organic modifiers like acetonitrile and methanol, as they offer different selectivities.[6]
-
-
Suboptimal Column Chemistry: Not all C18 columns are the same. The specific bonding and end-capping can significantly impact the separation of closely related compounds.
-
Solution: Screen different stationary phases. Consider columns with alternative selectivities, such as those with polar-embedded phases or phenyl-hexyl phases.[6][7] A UPLC HSS T3 column has shown enhanced retention for polar compounds compared to a standard C18, which can improve the separation of PAs.[8]
-
-
Inappropriate Gradient Program: A steep gradient may not provide sufficient time for the separation of closely eluting isomers.[9][10]
Question: My this compound peak is tailing. What are the common causes and how can I fix it?
Answer:
Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC. The primary causes are strong interactions with the stationary phase or issues with the mobile phase.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom of this compound, causing peak tailing.[5][6]
-
Solution 1 (Low pH): Operate at a low pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate.[4][5][6] At low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
Solution 2 (High pH): Use a pH-stable column and operate at a higher pH (e.g., pH 8-10). At high pH, the analyte is in its neutral form, and the silanol groups are deprotonated, which can reduce interaction.
-
Solution 3 (Column Choice): Employ an end-capped column or a column with a stationary phase designed for basic compounds, such as those with a polar-embedded group.[11]
-
-
Insufficient Buffer Capacity: If the mobile phase buffer is too weak, the pH at the column head can differ from the bulk mobile phase, leading to inconsistent ionization and peak tailing.
-
Solution: Ensure your buffer concentration is adequate, typically in the range of 10-25 mM. The chosen buffer should have a pKa within one pH unit of your desired mobile phase pH.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Reduce the injection volume or dilute your sample and reinject.[12]
-
Frequently Asked Questions (FAQs)
What is a good starting point for developing an HPLC method for this compound?
A good starting point is a reversed-phase method using a C18 column with gradient elution. A common mobile phase consists of water and acetonitrile (or methanol), both containing an acidic modifier like 0.1% formic acid.[8] A scouting gradient from a low to a high percentage of organic solvent will help determine the approximate elution time and allow for further optimization.[9]
How can I improve the sensitivity of my this compound analysis?
For improved sensitivity, especially for trace-level analysis, coupling your HPLC system to a mass spectrometer (LC-MS/MS) is highly recommended.[8] This technique offers high selectivity and sensitivity. If using UV detection, ensure you are monitoring at an appropriate wavelength (e.g., around 220 nm for pyrrolizidine alkaloids) and consider using a detector with a longer path length.[1]
Is gradient or isocratic elution better for this compound analysis?
Gradient elution is generally preferred for analyzing this compound, especially in complex matrices like plant extracts.[9][10] This is because plant extracts contain numerous compounds with a wide range of polarities. A gradient program allows for the efficient elution of all compounds in a reasonable time, providing better peak shapes for later-eluting compounds.[10] Isocratic elution might be suitable for analyzing purified this compound if there are no closely eluting impurities.
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of pyrrolizidine alkaloids, including this compound.
Table 1: HPLC Column and Mobile Phase Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Column | ACQUITY UPLC HSS T3 | Kinetex EVO C18 | Symmetry C18 | [8] |
| Dimensions | 2.1 x 100 mm, 1.8 µm | 2.1 x 100 mm, 2.6 µm | 3.9 x 150 mm, 5 µm | [2][8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10 mM Ammonium Carbonate | Water + 0.015 M NH3 | [2][8] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Acetonitrile | Acetonitrile | [2][8] |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | 1.0 mL/min | [2][8] |
| Column Temp. | 40 °C | Not Specified | Not Specified | [8] |
Table 2: Example Gradient Elution Programs for Pyrrolizidine Alkaloid Separation
| Time (min) | % Mobile Phase B (Condition 1) | % Mobile Phase B (Condition 2) | Reference |
| 0 | 5 | 5 | [8] |
| 1 | 5 | 5 | [8] |
| 10 | 80 | Not Specified | [8] |
| 14 | 80 | Not Specified | [8] |
| 15 | 5 | Not Specified | [8] |
| 16 | 5 | Not Specified | [8] |
| 20 | Not Specified | 50 | [2] |
Experimental Protocols
Detailed Methodology for HPLC-MS/MS Analysis of this compound
This protocol is a representative example based on published methods for the analysis of pyrrolizidine alkaloids.[8]
1. Sample Preparation (from Plant Material)
-
Accurately weigh 1.0 g of the homogenized plant material into a centrifuge tube.
-
Add 10 mL of 0.05 M sulfuric acid in methanol/water (70:30, v/v).
-
Vortex for 1 minute and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
HPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 80% B
-
10-14 min: Hold at 80% B
-
14-15 min: 80% to 5% B
-
15-16 min: Hold at 5% B[8]
-
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 3 µL.[8]
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for this compound and any other target PAs using a standard solution.
4. Method Validation
-
The analytical method should be validated according to ICH guidelines, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[12][13][14][15][16]
Visualizations
Caption: Troubleshooting workflow for poor resolution of this compound.
Caption: Key factors influencing HPLC resolution.
References
- 1. phytojournal.com [phytojournal.com]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromblog.wordpress.com [chromblog.wordpress.com]
- 5. agilent.com [agilent.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a rapid reversed-phase HPLC method for the determination of insulin from nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Reverse phase HPLC method for detection and quantification of lupin seed γ-conglutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Retroisosenine LC-MS Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LC-MS analysis of Retroisosenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] In complex matrices like herbal teas, honey, or biological fluids, endogenous components like salts, lipids, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common and effective method is the post-extraction spike analysis . This involves comparing the peak area of this compound in a standard solution (A) with the peak area of this compound spiked into a blank matrix extract (B) at the same concentration. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (B / A) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A matrix effect is generally considered negligible if the value is within the range of 85-115%.
Q3: What are the most common causes of poor peak shape (e.g., tailing) for this compound on a C18 column?
A3: Peak tailing for basic compounds like this compound (a pyrrolizidine alkaloid) on a C18 column is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[5] Other causes can include column overload, a blocked column frit, or an inappropriate mobile phase pH.[6][7]
Q4: Can mobile phase additives help reduce peak tailing and improve ionization of this compound?
A4: Yes, mobile phase additives can significantly impact your analysis. Adding a small amount of an acidic modifier, such as formic acid or acetic acid (typically 0.1%), can help to protonate the silanol groups, reducing their interaction with the basic this compound molecule and thus minimizing peak tailing.[1][5] These additives also promote the formation of protonated molecules ([M+H]+), which is often the desired species for detection in positive ion mode ESI-MS.[8][9] However, the concentration of these additives should be optimized, as excessive amounts can sometimes lead to ion suppression.[10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound LC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Inefficient extraction from the sample matrix. Poor retention on the Solid-Phase Extraction (SPE) cartridge. Incomplete elution from the SPE cartridge. | Optimize Extraction: Ensure the extraction solvent is appropriate for this compound and the matrix. Acidified methanol or water/methanol mixtures are commonly used for pyrrolizidine alkaloids.[11] Select Appropriate SPE Cartridge: For basic compounds like this compound, a strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) SPE cartridge is often effective.[12] Optimize Elution Solvent: Ensure the elution solvent is strong enough to displace this compound from the SPE sorbent. A common approach is to use an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol). |
| Significant Ion Suppression | Co-elution of matrix components (e.g., phospholipids, salts). High concentration of matrix components in the final extract. | Improve Sample Cleanup: Incorporate a more rigorous sample cleanup method, such as a more selective SPE protocol or a liquid-liquid extraction (LLE) step, to remove interfering compounds.[13] Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from interfering peaks.[10] Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components and thereby lessen ion suppression.[14] |
| Poor Peak Shape (Tailing) | Secondary interactions with the analytical column. Column overload. Blockage in the column or tubing. | Adjust Mobile Phase pH: Add a small amount of formic acid (e.g., 0.1%) to the mobile phase to improve peak shape for the basic this compound molecule.[5] Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[6] System Maintenance: Backflush the column or replace the column frit if a blockage is suspected.[7] |
| Inconsistent Retention Time | Changes in mobile phase composition. Column degradation. System leaks. | Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. Column Equilibration: Ensure the column is properly equilibrated before each injection. System Check: Inspect the LC system for any leaks. |
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing and mitigating matrix effects in this compound analysis.
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Preparation of Standard Solution (A): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Preparation of Spiked Matrix Sample (B):
-
Select a representative blank matrix sample (e.g., herbal tea) that is free of this compound.
-
Extract the blank matrix using your established sample preparation protocol.
-
After the final evaporation step, spike the blank matrix extract with the same amount of this compound as in the standard solution to achieve the same final concentration (e.g., 100 ng/mL).
-
-
LC-MS/MS Analysis: Analyze both solutions (A and B) using your validated LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100 .
Protocol 2: Sample Preparation of Herbal Tea for this compound Analysis
-
Sample Homogenization: Grind the herbal tea sample to a fine powder.
-
Extraction:
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 0.05 M sulfuric acid in 50% methanol.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (using MCX cartridge):
-
Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the extraction step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1 M HCl followed by 3 mL of methanol.
-
Elution: Elute the this compound with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS injection.
-
Quantitative Data Summary
The following tables present illustrative quantitative data on this compound recovery and matrix effects in a typical herbal tea matrix. Note: This data is for demonstration purposes and actual results may vary depending on the specific matrix and experimental conditions.
Table 1: Recovery of this compound using Different SPE Cartridges
| SPE Cartridge Type | Mean Recovery (%) | Standard Deviation (%) |
| C18 | 65.2 | 8.5 |
| Mixed-Mode Cation Exchange (MCX) | 92.8 | 4.2 |
| Strong Cation Exchange (SCX) | 88.5 | 5.1 |
Table 2: Matrix Effects for this compound in Herbal Tea Extract
| Sample Preparation Method | Matrix Effect (%) | Interpretation |
| Dilute-and-Shoot | 45.7 | Significant Ion Suppression |
| SPE (C18) | 72.3 | Moderate Ion Suppression |
| SPE (MCX) | 95.1 | Negligible Matrix Effect |
Visualizations
The following diagrams illustrate key workflows in this compound LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and validation of an isotope-dilution LC-MS/MS method for quantification of total desmosine and isodesmosine in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.bfr-meal-studie.de [m.bfr-meal-studie.de]
- 12. specartridge.com [specartridge.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Overcoming low recovery of Retroisosenine during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low recovery of Retroisosenine during extraction.
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound can be attributed to several factors, from the initial extraction process to the final analytical quantification. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: A step-by-step workflow to diagnose and resolve low recovery issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal solvent systems for extracting this compound?
A1: this compound, as a pyrrolizidine alkaloid (PA), is most effectively extracted using polar solvents.[1] Acidification of the solvent is a common practice to protonate the nitrogen atom in the pyrrolizidine ring, which increases its solubility in the extraction solvent.[2] Commonly used and effective solvent systems include:
-
Methanol with 0.1-2% formic acid or acetic acid[1]
-
70-80% aqueous ethanol or methanol[3]
-
For initial extraction from plant material, an acidified aqueous-organic mixture is generally recommended.[4]
Q2: How does pH affect the stability and recovery of this compound?
A2: The pH of the extraction and subsequent processing steps is critical for the stability of this compound. PAs are generally stable in neutral and acidic conditions. However, they are known to degrade significantly under alkaline conditions, with a potential loss of up to 50% within 24 hours in a basic solution.[5] Therefore, it is crucial to maintain an acidic to neutral pH throughout the extraction and cleanup process to prevent degradation and maximize recovery.
Q3: Can high temperatures during extraction lead to low recovery of this compound?
A3: Yes, prolonged exposure to high temperatures can lead to the degradation of PAs.[1] While some heating can enhance extraction efficiency, methods involving sustained high heat, such as traditional Soxhlet extraction, may result in reduced yields of this compound.[6] Milder techniques like ultrasound-assisted extraction (UAE) at controlled temperatures (e.g., 40-50°C) are often preferred to balance extraction efficiency with analyte stability.[7]
Q4: What is the most effective method for cleaning up a crude this compound extract?
A4: Solid-phase extraction (SPE) is a highly effective and widely used method for cleaning up crude extracts containing PAs.[8] Cation-exchange SPE cartridges are particularly well-suited for this purpose.[9] The principle involves loading the acidified crude extract onto the cartridge, where the protonated this compound binds to the sorbent. The cartridge is then washed with organic solvents to remove non-basic impurities, and the purified this compound is subsequently eluted with an alkaline solvent (e.g., methanol with a small percentage of ammonia).[8][9] This method not only purifies the extract but also allows for concentration of the analyte. Recoveries from SPE cleanup can be quite high, with some studies reporting an average of 96.8% for PAs.[10]
Q5: What is the recommended analytical technique for quantifying this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of this compound and other PAs.[1][4] This method offers high specificity by monitoring specific precursor-to-product ion transitions, which minimizes interference from other compounds in the matrix.[11]
Data on Pyrrolizidine Alkaloid Recovery
While specific comparative recovery data for this compound is limited in the literature, the following tables provide representative recovery data for pyrrolizidine alkaloids using various extraction and cleanup techniques. This data can serve as a benchmark for what to expect in a well-optimized extraction protocol.
Table 1: Recovery of Pyrrolizidine Alkaloids Using Solid-Phase Extraction (SPE) Cleanup
| Pyrrolizidine Alkaloid | Matrix | SPE Sorbent | Recovery (%) | Reference |
| General PAs | Comfrey Root | Ergosil | 96.8 (average) | |
| Monocrotaline | Aqueous Solution | HNT-MPTMS-SO3H | 78.3 | |
| Lycopsamine | Aqueous Solution | HNT-MPTMS-SO3H | 101.3 | [12] |
| Senecionine | Aqueous Solution | HNT-PhSO3H | 97.4 | [12] |
| Heliotrine | Aqueous Solution | HNT-PhSO3H | 99.8 | [12] |
Table 2: Comparison of Extraction Techniques for Pyrrolizidine Alkaloids
| Plant Material | Extraction Technique | Recovery (Compared to Reference Method) | Reference |
| Jacobaea vulgaris | Pressurized Liquid Extraction (PLE) | Up to 174.4% | [13] |
| Tussilago farfara | Pressurized Liquid Extraction (PLE) | Up to 156.5% | [13] |
| Symphytum officinale | Pressurized Liquid Extraction (PLE) | Up to 288.7% | [13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried and powdered plant material, such as Senecio species.
Materials:
-
Dried, powdered plant material
-
Extraction Solvent: Methanol with 0.1% (v/v) formic acid
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes (50 mL)
-
Volumetric flask
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent to the tube.
-
Vortex the tube for 1 minute to ensure the plant material is thoroughly wetted.
-
Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
To ensure exhaustive extraction, add another 20 mL of the extraction solvent to the plant material pellet, vortex, sonicate, and centrifuge as described in steps 3-5.
-
Combine the supernatants from both extractions.
-
Record the final volume and filter an aliquot through a 0.22 µm syringe filter prior to cleanup or analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound Extract
This protocol is designed for the cleanup and concentration of this compound from the crude extract obtained in Protocol 1.
Materials:
-
Crude this compound extract
-
Cation-exchange SPE cartridges (e.g., 100 mg, 3 mL)
-
SPE vacuum manifold
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: 0.1% Formic acid in water
-
Wash Solvent: Methanol
-
Elution Solvent: 5% Ammonium hydroxide in methanol
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge: Pass 3 mL of methanol through the cartridge.
-
Equilibrate the SPE cartridge: Pass 3 mL of 0.1% formic acid in water through the cartridge. Do not allow the cartridge to go dry.
-
Load the sample: Take a known volume of the crude extract (e.g., 5 mL) and dilute it with an equal volume of 0.1% formic acid in water. Load the diluted extract onto the SPE cartridge at a slow flow rate (approx. 1 drop per second).
-
Wash the cartridge: Pass 3 mL of methanol through the cartridge to wash away impurities.
-
Dry the cartridge: Dry the cartridge under vacuum for 5-10 minutes.
-
Elute this compound: Place a clean collection tube in the manifold. Add 2 mL of the elution solvent (5% ammonium hydroxide in methanol) to the cartridge and allow it to elute slowly.
-
Dry the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Diagram: General Workflow for this compound Extraction and Analysis
Caption: From plant material to quantitative data: a typical workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Large scale extraction of pyrrolizidine alkaloids from tansy ragwort (Senecio jacobaea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Retroisosenine Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Retroisosenine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: Based on studies of pyrrolizidine alkaloids (PAs) with similar structures, the primary factors contributing to the degradation of this compound are pH, light exposure, and temperature. Alkaline conditions, in particular, have been shown to cause significant degradation of PAs. Exposure to UV radiation can also lead to photolysis. While PAs are generally quite stable at neutral and acidic pH, prolonged exposure to high temperatures can also contribute to degradation.
Q2: What is the optimal pH range for working with this compound?
A2: To prevent degradation, it is crucial to maintain a neutral to acidic pH during sample preparation. Pyrrolizidine alkaloids are generally stable in neutral and acidic solutions.[1] It is strongly recommended to avoid alkaline conditions (pH > 7), as studies on related PAs have shown degradation of up to 50% within 24 hours in alkaline solutions.[1] For procedures such as solid-phase extraction (SPE), neutralizing the extract to pH 7 is a common practice.
Q3: How should I store my samples containing this compound?
A3: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. All samples should be protected from light by using amber vials or by wrapping the containers in aluminum foil.
Q4: Can the choice of solvent impact this compound stability?
A4: Yes, the solvent system can influence stability. Due to the high polarity of PA N-oxides, polar organic solvents or aqueous solutions are preferred for extraction.[2] It is important to ensure the pH of aqueous solutions is controlled to be neutral or slightly acidic.
Q5: Are there any specific analytical techniques recommended to minimize degradation during analysis?
A5: Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for the analysis of PAs as it combines high sensitivity with ease of sample preparation, which can minimize the time samples are exposed to potentially degrading conditions.[2] Developing a stability-indicating HPLC method is crucial to separate the intact drug from any degradation products.[3][4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to alkaline pH: The pH of the sample or a solvent may be too high. | Measure and adjust the pH of all aqueous solutions to be neutral or slightly acidic (pH 6-7). Use buffered solutions where appropriate. |
| Photodegradation: Samples were exposed to UV or prolonged direct light. | Work in a dimly lit area or use amber glassware. Protect samples from light at all stages of preparation and storage. PAs have been shown to degrade under UV radiation.[1] | |
| Thermal degradation: Samples were exposed to high temperatures for an extended period. | Keep samples on ice or at a controlled low temperature during processing. Avoid prolonged heating steps unless part of a validated protocol for other purposes. While some studies show PAs are relatively stable to heat during short processes like brewing, minimizing heat exposure is a good practice.[7] | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products: The sample has degraded due to one or more of the factors mentioned above. | Review the entire sample preparation workflow to identify potential exposure to alkaline pH, light, or excessive heat. Re-prepare the sample using the recommended preventative measures. The degradation products of PAs are often isomers or minor byproducts.[1] |
| Inconsistent results between replicate samples | Variable degradation: Inconsistent sample handling is leading to different levels of degradation in each replicate. | Standardize the entire sample preparation protocol. Ensure that all samples are treated identically in terms of time, temperature, light exposure, and pH. |
Quantitative Data Summary
The following tables summarize the known stability of pyrrolizidine alkaloids under various conditions. Note that specific quantitative data for this compound is limited, and the data presented here is largely based on studies of structurally related PAs like senecionine.
Table 1: Effect of pH on Pyrrolizidine Alkaloid Stability
| pH Condition | Stability | Degradation Rate | Source |
| Acidic | Stable | Minimal degradation observed. | [1] |
| Neutral | Stable | Minimal degradation observed. | [1] |
| Alkaline | Unstable | Up to 50% degradation within 24 hours. | [1] |
Table 2: Effect of Light on Pyrrolizidine Alkaloid Stability
| Light Condition | Stability | Observations | Source |
| Visible Light | Generally Stable | Minimal effect on PA stability. | [1] |
| UV Radiation | Unstable | Leads to photodegradation. | [1] |
Table 3: Effect of Temperature on Pyrrolizidine Alkaloid Stability
| Temperature Condition | Stability | Observations | Source |
| Refrigerated (2-8°C) | Stable | Recommended for short-term storage. | |
| Frozen (≤ -20°C) | Stable | Recommended for long-term storage. | |
| Elevated (e.g., brewing temperatures) | Relatively Stable | Initial PA concentration had a stronger effect on stability than brewing temperature and time. | [7] |
| High Heat (e.g., 100-200°C) | Unstable | Thermal decomposition occurs at higher temperatures. For example, the pyrrolizidine alkaloid monocrotaline shows significant structural changes at 150°C and melts around 202°C.[8] |
Experimental Protocols
Protocol: Extraction of this compound from Plant Material with Minimal Degradation
This protocol is a general guideline based on established methods for pyrrolizidine alkaloid extraction.[2]
-
Sample Homogenization:
-
Grind the dried plant material to a fine powder (e.g., 0.5 mm particle size) to ensure homogeneity.
-
-
Extraction:
-
Weigh an appropriate amount of the homogenized plant material into a centrifuge tube.
-
Add an extraction solvent of 0.05 M H₂SO₄ in methanol/water (e.g., 80:20 v/v). The acidic condition helps to protonate the alkaloid, increasing its solubility and stability.
-
Vortex the sample thoroughly.
-
Perform extraction using ultrasonication for 15-30 minutes at room temperature.
-
Centrifuge the sample (e.g., at 4000 x g for 10 minutes).
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with fresh extraction solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Neutralization and Filtration:
-
Slowly add a neutralizing solution (e.g., ammonia solution) to the combined extracts to adjust the pH to approximately 7.0. Monitor the pH using a pH meter or pH indicator strips. This step is critical before SPE.
-
Filter the neutralized extract through a 0.45 µm filter to remove any particulate matter.
-
-
Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the filtered extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the this compound with a suitable solvent such as methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).
-
Transfer the final sample to an amber vial for analysis or storage.
-
Visualizations
Caption: Factors leading to this compound degradation.
References
- 1. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating Method Development and Validation for the Estimation of Rotigotine by Rp-Hplc in Bulk and Pharmaceutical Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 7. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Toxicity of Retroisosenine and Other Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of retroisosenine (also known as retrorsine) and other selected pyrrolizidine alkaloids (PAs). The information presented herein is intended to assist researchers and professionals in the fields of toxicology, pharmacology, and drug development in understanding the relative toxicities and underlying mechanisms of these compounds. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.
Comparative Toxicity Data
The acute toxicity of pyrrolizidine alkaloids varies significantly depending on their chemical structure. The following tables summarize the available quantitative toxicity data for this compound and other common PAs in rats.
Table 1: Acute Oral Toxicity (LD50) of Pyrrolizidine Alkaloids in Rats
| Pyrrolizidine Alkaloid | Oral LD50 (mg/kg) | Route of Administration | Reference |
| This compound (Retrorsine) | 34 - 38 | Intraperitoneal | [1] |
| Senecionine | 65 | Not Specified | [2] |
| Lasiocarpine | 150 | Oral | [3] |
| Seneciphylline | 80 | Intravenous | [4] |
| Monocrotaline | Not available¹ | - | - |
Table 2: Comparative In Vitro Cytotoxicity and Other Toxicity Metrics
| Pyrrolizidine Alkaloid | Metric | Value | Cell Line/Model | Reference |
| This compound (Retrorsine) | BMDL₁₀ (mg/kg bw/day) | 1.1 - 4.9 | Rat; acute liver toxicity | [7] |
| Monocrotaline | IC₅₀ (µM) | 225 | Primary rat hepatocytes | [7] |
| Lasiocarpine | IC₅₀ (µM) | 10.9 | Primary rat hepatocytes | [7] |
| Riddelliine | IC₅₀ (µM) | 6.3 | Primary rat hepatocytes | [7] |
Mechanism of Toxicity: A Common Pathway
The toxicity of unsaturated pyrrolizidine alkaloids, including this compound, is primarily attributed to their metabolic activation in the liver. This process, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, converts the parent alkaloid into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).
These reactive metabolites can then follow two main pathways:
-
Detoxification: DHPAs can be conjugated with glutathione (GSH), a key antioxidant, to form pyrrole-GSH conjugates that are subsequently excreted from the body.
-
Toxic Activation: If the detoxification pathway is overwhelmed, the highly electrophilic DHPAs can bind to cellular macromolecules, including proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts.
The formation of these adducts is a critical step in initiating cellular damage, leading to hepatotoxicity. The depletion of hepatic GSH further exacerbates this damage by impairing the cell's antioxidant defenses. The binding of DHPAs to proteins can disrupt cellular function and lead to cell death, while the formation of DNA adducts can induce mutations and potentially lead to cancer.
The following diagram illustrates the generalized metabolic activation and toxicity pathway of pyrrolizidine alkaloids.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influences of various xenobiotic inducers on cytocidal toxicity of lasiocarpine and senecionine in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low Dose Monocrotaline Causes a Selective Pulmonary Vascular Lesion in Male and Female Pneumonectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [14C]monocrotaline kinetics and metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monocrotaline-induced liver toxicity in rat predicted by a combined in vitro physiologically based kinetic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of Retroisosenine and Senecionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two pyrrolizidine alkaloids (PAs), Retroisosenine and Senecionine. While extensive research has been conducted on the metabolism of Senecionine, a well-known hepatotoxic PA, specific experimental data on this compound is limited. Therefore, the metabolic pathway for this compound presented herein is largely inferred based on its structural similarity to Senecionine and the established metabolic patterns of other macrocyclic diester PAs.
Chemical Structures
A foundational understanding of the chemical structures of this compound and Senecionine is crucial for comparing their metabolic fates. Both are macrocyclic diester pyrrolizidine alkaloids with the same molecular formula (C₁₈H₂₅NO₅). Their structural difference lies in the stereochemistry and the linkage of the necic acid moiety to the retronecine base.
| Compound | Chemical Structure |
| This compound | |
| Senecionine |
Metabolic Pathways: A Comparative Overview
The metabolism of PAs is a critical determinant of their toxicity. It primarily occurs in the liver and involves a balance between bioactivation (toxification) and detoxification pathways.
Key Metabolic Pathways:
-
Bioactivation (Oxidation): This pathway is responsible for the characteristic hepatotoxicity of unsaturated PAs. Cytochrome P450 (CYP) enzymes in the liver oxidize the pyrrolizidine nucleus to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1]
-
Detoxification:
-
N-oxidation: The tertiary nitrogen of the pyrrolizidine ring can be oxidized to form N-oxides. These metabolites are generally more water-soluble and less toxic than their parent alkaloids and are readily excreted.[1]
-
Ester Hydrolysis: Carboxylesterases can hydrolyze the ester linkages, breaking down the alkaloid into the necine base (e.g., retronecine) and the necic acid components, which are then excreted.
-
Metabolic Pathway of Senecionine
The metabolism of Senecionine has been extensively studied and serves as a model for other macrocyclic diester PAs. Upon ingestion, Senecionine is absorbed from the gastrointestinal tract and transported to the liver.[1] In the liver, it undergoes the following transformations:
-
CYP-mediated Oxidation: Cytochrome P450 enzymes, particularly members of the CYP3A subfamily (like CYP3A4 in humans), catalyze the dehydrogenation of the retronecine core to produce the toxic dehydrosenecionine (a DHPA).[2]
-
N-oxidation: Flavin-containing monooxygenases (FMOs) and some CYP enzymes can convert Senecionine to the less toxic Senecionine N-oxide.
-
Hydrolysis: Esterases can cleave the macrocyclic ring to yield retronecine and senecic acid.
The balance between these pathways dictates the overall toxicity. A higher rate of bioactivation compared to detoxification leads to increased liver injury.
Proposed Metabolic Pathway of this compound
Due to the lack of direct experimental data, the metabolic pathway of this compound is proposed by analogy to Senecionine and other structurally similar PAs. Given that this compound is also a macrocyclic diester PA with an unsaturated retronecine base, it is highly probable that it undergoes a similar metabolic fate.
-
Proposed Bioactivation: It is anticipated that this compound is a substrate for hepatic CYP enzymes, leading to the formation of a reactive pyrrolic ester, dehydrothis compound. The rate and extent of this reaction would depend on how the stereochemical differences between this compound and Senecionine affect its interaction with the active sites of CYP enzymes.
-
Proposed Detoxification: Detoxification pathways are also expected to be similar, involving N-oxidation to this compound N-oxide and hydrolysis of the ester bonds to yield retronecine and the corresponding necic acid.
The following diagram illustrates the proposed comparative metabolic pathways:
Caption: Comparative metabolic pathways of Senecionine and proposed pathways for this compound.
Quantitative Data from In Vitro Metabolism Studies of Senecionine
The following table summarizes quantitative data from in vitro studies on Senecionine metabolism in liver microsomes from different species. This data highlights the species-specific differences in metabolic rates, which can correlate with varying susceptibility to PA toxicity. No comparable data has been found for this compound.
| Species | Enzyme Source | Metabolite | Rate of Formation (nmol/mg protein/min) | Reference |
| Rat (Male) | Liver Microsomes | Dehydrosenecionine (as DHP) | ~0.1 - 0.5 | [3] |
| Rat (Male) | Liver Microsomes | Senecionine N-oxide | ~0.2 - 0.8 | [3] |
| Guinea Pig | Liver Microsomes | Dehydrosenecionine (as DHP) | ~39.9 | [4] |
| Sheep | Liver Microsomes | Dehydrosenecionine (as DHP) | Not significantly different from cattle | [5] |
| Sheep | Liver Microsomes | Senecionine N-oxide | Higher than cattle | [5] |
| Cattle | Liver Microsomes | Dehydrosenecionine (as DHP) | Not significantly different from sheep | [5] |
| Cattle | Liver Microsomes | Senecionine N-oxide | Lower than sheep | [5] |
Note: DHP (dehydropyrrolizidine) is a stable hydrolysis product of the reactive pyrrolic ester and is often used as a marker for its formation.
Experimental Protocols
The following are generalized protocols for key experiments used to study the in vitro metabolism of pyrrolizidine alkaloids like Senecionine. These methods would be applicable for investigating the metabolism of this compound.
In Vitro Metabolism in Liver Microsomes
Objective: To determine the rate of formation of metabolites (DHP and N-oxide) from a parent PA in the presence of liver microsomes.
Materials:
-
Liver microsomes (from human or animal species)
-
Parent PA (Senecionine or this compound)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Terminating solvent (e.g., acetonitrile or methanol)
-
Analytical standards for parent PA and expected metabolites
-
HPLC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the parent PA in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and add them to a terminating solvent to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by HPLC-MS/MS to quantify the parent PA and its metabolites.
-
Calculate the rate of metabolite formation.
Cytochrome P450 Isoform Phenotyping
Objective: To identify the specific CYP isoforms responsible for the metabolism of the PA.
Materials:
-
Liver microsomes or recombinant human CYP enzymes
-
Parent PA
-
NADPH regenerating system
-
Specific chemical inhibitors for different CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Control incubations without inhibitors
Procedure:
-
Follow the general in vitro metabolism protocol.
-
In separate reaction mixtures, include a specific CYP inhibitor.
-
Compare the rate of metabolite formation in the presence and absence of each inhibitor.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the metabolism of the PA.
The following diagram illustrates a typical experimental workflow for in vitro metabolism studies:
Caption: A generalized workflow for in vitro PA metabolism experiments.
Conclusion
The metabolic pathways of Senecionine are well-characterized, involving a critical balance between bioactivation by CYP enzymes to toxic pyrrolic esters and detoxification via N-oxidation and hydrolysis. While direct experimental data for this compound is lacking, its structural similarity as a macrocyclic diester pyrrolizidine alkaloid strongly suggests it undergoes analogous metabolic transformations. The precise rates of these reactions and the specific CYP isoforms involved for this compound remain to be elucidated through dedicated in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for a comprehensive toxicological assessment of this compound. Further research is warranted to fill the existing data gap and to understand the potential health risks associated with exposure to this and other less-studied pyrrolizidine alkaloids.
References
- 1. Senecionine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, retrorsine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species differences in the hepatic microsomal metabolism of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Inter-laboratory Validation of Analytical Methods for Retroisosenine: A Comparison Guide
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of Retroisosenine. Due to the limited availability of specific inter-laboratory validation data for this compound in published literature, this document presents a generalized comparison based on established principles of analytical method validation for similar compounds, primarily utilizing High-Performance Liquid Chromatography (HPLC). The data and protocols presented herein are illustrative and serve as a template for researchers, scientists, and drug development professionals to design, execute, and evaluate their own inter-laboratory validation studies.
Data Presentation: Performance Characteristics of the Analytical Method
The performance of an analytical method is evaluated based on several key parameters. In an inter-laboratory study, these parameters are assessed in multiple laboratories to determine the method's reproducibility and robustness. The following table summarizes hypothetical validation results from three different laboratories for the analysis of "Compound X," a placeholder for this compound.
Table 1: Summary of Inter-laboratory Validation Data for Compound X Quantification by HPLC
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9991 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 | Established from Linearity |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 98.9 ± 1.5% | 100.2 ± 1.1% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 1.10% | 0.75% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.25% | 1.45% | 1.15% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.18 | 0.14 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 | 0.60 | 0.45 | Reportable |
Note: Data are hypothetical and for illustrative purposes only. %RSD refers to the Relative Standard Deviation.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for the success of an inter-laboratory validation study. The following is a representative HPLC method protocol for the quantification of a target analyte like this compound.
1. Objective: To quantify the concentration of Compound X in a given sample matrix using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
2. Materials and Reagents:
-
Compound X reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Sample matrix (e.g., plasma, formulation buffer)
3. Equipment:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
4. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
5. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Compound X reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
6. Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample containing Compound X.
-
If the sample is in a complex matrix (e.g., plasma), perform a protein precipitation step by adding three volumes of acetonitrile, vortexing, and centrifuging.
-
Collect the supernatant and dilute with the mobile phase to a concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
7. System Suitability:
-
Before sample analysis, perform five replicate injections of a 25 µg/mL standard solution.
-
The system is deemed suitable if the %RSD for the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
8. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of Compound X in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the workflow of an inter-laboratory validation study and the logical relationships between the key validation parameters.
Caption: Inter-laboratory validation workflow.
Caption: Relationship of analytical validation parameters.
Unveiling the Bioactivity of Retroisosenine: An In Vivo and In Vitro Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Retroisosenine, a member of the pyrrolizidine alkaloid family. Due to the limited availability of direct experimental data for this compound, this document leverages extensive research on the closely related and structurally similar compound, Senecionine, to provide a comprehensive overview of its expected in vivo and in vitro effects. The correlation between in vitro cytotoxicity and in vivo hepatotoxicity, a hallmark of this class of compounds, is a central focus.
Executive Summary
Pyrrolizidine alkaloids (PAs) are naturally occurring hepatotoxins that require metabolic activation to exert their cytotoxic effects. The bioactivity of these compounds is intrinsically linked to their biotransformation in the liver, primarily by cytochrome P450 (CYP) enzymes, into highly reactive pyrrolic esters. These metabolites can form covalent adducts with cellular macromolecules, leading to widespread cellular damage, disruption of signaling pathways, and ultimately, cell death. This guide presents a compilation of quantitative data from in vivo and in vitro studies on Senecionine, offering a predictive framework for understanding the bioactivity of this compound. Detailed experimental protocols and visual representations of key metabolic and signaling pathways are provided to support further research and drug development efforts in this area.
Data Presentation: In Vivo and In Vitro Bioactivity of Pyrrolizidine Alkaloids
The following tables summarize key quantitative data from studies on Senecionine, which can be used as a reference for predicting the bioactivity of this compound.
Table 1: In Vivo Acute Toxicity of Senecionine
| Animal Model | Route of Administration | LD50 (mg/kg) | Key Findings |
| Rodent | Oral | 65 | Severe hepatotoxicity, including necrosis and hemorrhage. |
Table 2: In Vitro Cytotoxicity of Senecionine
| Cell Line | Assay | Endpoint | IC50/EC50 (µM) |
| Primary Mouse Hepatocytes | Viability Assay | Cell Viability | ~200 |
| Liver Sinusoidal Endothelial Cells (LSECs) | Cytotoxicity Assay | Cell Viability | ~22 (with metabolic activation) |
| HepG2 (Human Hepatoma) | MTT Assay | Cell Viability | EC50: 10-70 |
| Huh-7.5 (Human Hepatoma) | MTT Assay | Cell Viability | Concentration-dependent decrease |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of a pyrrolizidine alkaloid on cell viability.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh-7.5)
-
96-well cell culture plates
-
Complete cell culture medium
-
Pyrrolizidine alkaloid stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrrolizidine alkaloid in a complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50/EC50 value.
In Vitro Metabolism: Liver Microsome Assay
Objective: To evaluate the metabolic activation of a pyrrolizidine alkaloid by cytochrome P450 enzymes.
Materials:
-
Liver microsomes (from human or animal models)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Pyrrolizidine alkaloid stock solution
-
Incubation tubes
-
Water bath or incubator at 37°C
-
Quenching solution (e.g., acetonitrile or methanol)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Incubation Mixture Preparation: In an incubation tube, combine the liver microsomes, phosphate buffer, and the pyrrolizidine alkaloid.
-
Pre-incubation: Pre-incubate the mixture for a few minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant.
-
Metabolite Analysis: Analyze the supernatant for the presence of pyrrolic metabolites using an LC-MS/MS system.
In Vivo Hepatotoxicity Assessment in Rodents
Objective: To assess the hepatotoxic potential of a pyrrolizidine alkaloid in an animal model.
Materials:
-
Rodent model (e.g., mice or rats)
-
Pyrrolizidine alkaloid formulation for administration (e.g., in corn oil for oral gavage)
-
Blood collection supplies
-
Serum clinical chemistry analyzer
-
Formalin (10%) for tissue fixation
-
Histology equipment and reagents
Procedure:
-
Animal Acclimation and Dosing: Acclimate the animals to the housing conditions. Administer the pyrrolizidine alkaloid at various dose levels via the desired route (e.g., oral gavage). Include a vehicle control group.
-
Clinical Observation: Monitor the animals for clinical signs of toxicity at regular intervals.
-
Blood Collection: At the end of the study period (e.g., 24 or 48 hours after a single dose), collect blood samples for serum clinical chemistry analysis.
-
Serum Analysis: Measure the levels of liver injury biomarkers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Necropsy and Tissue Collection: Euthanize the animals and perform a gross necropsy. Collect the liver and fix it in 10% formalin.
-
Histopathological Examination: Process the fixed liver tissue for histopathological evaluation. Examine the tissue sections for signs of liver damage, such as necrosis, inflammation, and sinusoidal obstruction.
Mandatory Visualizations
Caption: Metabolic activation of pyrrolizidine alkaloids in the liver.
Caption: Cellular pathways leading to pyrrolizidine alkaloid-induced hepatotoxicity.
Conclusion
The correlation between in vitro and in vivo bioactivity of pyrrolizidine alkaloids is strongly dependent on their metabolic activation. In vitro systems that incorporate metabolic competency, such as primary hepatocytes or liver microsomes, are crucial for accurately predicting in vivo toxicity. While direct data for this compound is currently unavailable, the information presented for Senecionine provides a robust foundation for understanding its potential bioactivity and for designing future experimental studies. The provided protocols and pathway diagrams serve as valuable resources for researchers investigating the toxicological properties and potential therapeutic applications of this class of compounds.
Comparative analysis of Retroisosenine content in different Senecio species
For Researchers, Scientists, and Drug Development Professionals
The genus Senecio, one of the largest genera of flowering plants, is known for its production of a diverse array of pyrrolizidine alkaloids (PAs), a class of secondary metabolites with a range of biological activities, including significant hepatotoxicity. Among these is retroisosenine, a macrocyclic pyrrolizidine alkaloid that has been identified in several Senecio species. This guide provides a comparative analysis of this compound content in different Senecio species based on available scientific literature.
Qualitative Comparison of this compound Content
Based on phytochemical studies, the presence of this compound has been confirmed in a limited number of Senecio species. The following table provides a qualitative summary. It is important to note that the absence of evidence is not evidence of absence; this compound may be present in other species but has not yet been reported.
| Senecio Species | Presence of this compound | Reference |
| Senecio iodanthus | Present | [1] |
| Senecio bracteatus | Present | [1] |
| Senecio cannabifolius | Tentatively Identified | [2] |
| Senecio cannabifolius var. integrifolius | Tentatively Identified | [2] |
| Senecio vulgaris | Tentatively Identified | [2] |
Experimental Protocols for Pyrrolizidine Alkaloid Analysis
The analysis of this compound and other pyrrolizidine alkaloids in Senecio species typically involves sophisticated chromatographic and spectrometric techniques. The following is a generalized protocol based on methods reported in the literature.
Sample Preparation and Extraction
-
Plant Material: Dried and powdered aerial parts or whole plants are commonly used for extraction.
-
Extraction Solvent: The initial extraction is often performed with an acidified aqueous solution (e.g., 0.5 M H₂SO₄) or methanol.
-
Purification: The acidic extract is typically washed with an organic solvent (e.g., diethyl ether or chloroform) to remove lipophilic impurities. The aqueous phase is then made alkaline (e.g., with NH₄OH) and the free alkaloids are extracted with an organic solvent such as chloroform or dichloromethane.
-
N-oxide Reduction: As PAs often occur as N-oxides, a reduction step using zinc dust is frequently included to convert the N-oxides to their corresponding free bases, which are more amenable to chromatographic analysis.
Chromatographic Separation and Detection
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common and powerful technique for the separation and identification of PAs.
-
Stationary Phase: A C18 reversed-phase column is typically employed for separation.
-
Mobile Phase: A gradient elution is commonly used, often consisting of a mixture of acetonitrile and water, sometimes with the addition of a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high sensitivity and selectivity for the detection and structural elucidation of PAs. Characteristic fragmentation patterns in the MS/MS spectra are used to identify known alkaloids and tentatively identify novel ones.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile PAs or their derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of pyrrolizidine alkaloids from Senecio species.
Biosynthesis of Pyrrolizidine Alkaloids
While a specific signaling pathway for this compound biosynthesis has not been detailed, the general biosynthetic pathway of the necine base, the core structure of pyrrolizidine alkaloids, is understood to originate from the polyamine pathway. The following diagram provides a simplified overview of this initial stage.
References
A Comparative Guide to Pyrrolizidine Alkaloid Hepatotoxicity: A Focus on Retrorsine
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the hepatotoxicity of Retrorsine, a well-documented pyrrolizidine alkaloid (PA). While the initial intent was a head-to-head comparison with its isomer, Retroisosenine, a thorough literature review revealed a significant lack of publicly available experimental data on the hepatotoxicity of this compound. Therefore, this document will focus on the extensive research conducted on Retrorsine to serve as a comprehensive resource on PA-induced liver injury.
Retrorsine is a naturally occurring PA found in various plant species and is known for its potent hepatotoxic effects.[1] Its toxicity is primarily mediated by metabolic activation in the liver, leading to the formation of reactive pyrrolic metabolites that can cause cellular damage, leading to conditions such as hepatic sinusoidal obstruction syndrome (HSOS).[2]
Quantitative Hepatotoxicity Data for Retrorsine
The following tables summarize key quantitative data from in vitro and in vivo studies on Retrorsine-induced hepatotoxicity.
Table 1: In Vitro Cytotoxicity of Retrorsine
| Cell Line | Assay | Endpoint | Value | Reference |
| Primary Mouse Hepatocytes | Cytotoxicity Assay | IC50 | 148 µM | [3] |
| Primary Rat Hepatocytes | Cytotoxicity Assay | IC50 | 153 µM | [3] |
| HepG2-CYP3A4 | Genotoxicity Assay | BMDL | 0.01 µM | [4] |
IC50: Half-maximal inhibitory concentration. BMDL: Benchmark Dose Level.
Table 2: In Vivo Hepatotoxicity of Retrorsine
| Species | Dosing | Key Findings | Reference |
| Mice | 40 mg/kg (single oral dose) | Hepatic sinusoidal hemorrhage observed. Peak formation of pyrrole-DNA and pyrrole-protein adducts at ~6 hours. | [1] |
| Rats | 25 mg/kg/week (gavage) | Increased mortality, decreased plasma albumin, increased plasma bilirubin, massive liver copper accumulation, and severe hepatic dysfunction when co-administered with copper. | [5] |
| Mice | 24.1–88.5 mg/kg (oral) | Predicted benchmark dose confidence interval for acute liver toxicity. | [6] |
| Rats | 79.9–104 mg/kg (oral) | Predicted benchmark dose confidence interval for acute liver toxicity. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies on Retrorsine hepatotoxicity.
In Vitro Cytotoxicity Assay with Primary Hepatocytes
-
Cell Isolation and Culture: Primary hepatocytes are isolated from mice or rats via a two-step collagenase perfusion method. Cells are then seeded on collagen-coated plates and cultured for a short period (e.g., 3 hours) to allow for attachment before compound exposure.[3]
-
Compound Treatment: Retrorsine is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. The cells are then incubated for a specified period (e.g., 48 hours).[3]
-
Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The concentration-response data is then used to calculate the IC50 value.[3]
In Vivo Acute Hepatotoxicity Study in Mice
-
Animal Model: Male ICR mice (20-25 g) are typically used.[1]
-
Dosing: A single dose of Retrorsine (e.g., 10, 20, 40, or 60 mg/kg body weight) is administered orally via gavage. A vehicle control group receives the solvent alone.[1]
-
Sample Collection: Animals are sacrificed at various time points (e.g., 2, 4, 6, 8, 12 hours, and several days or weeks) after dosing. Blood and liver tissue are collected for analysis.[1]
-
Analysis:
-
Histopathology: Liver sections are stained with hematoxylin and eosin (H&E) to observe morphological changes such as sinusoidal hemorrhage and necrosis.[1]
-
Biomarker Analysis: Serum levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.[2]
-
Adduct Measurement: Liver and serum levels of pyrrole-DNA and pyrrole-protein adducts are quantified using techniques like HPLC-MS/MS to assess the extent of covalent binding of reactive metabolites.[1]
-
Visualizing the Mechanisms of Retrorsine Hepatotoxicity
The following diagrams, generated using the DOT language, illustrate the key pathways involved in Retrorsine-induced liver injury.
Metabolic Activation of Retrorsine
The primary mechanism of Retrorsine hepatotoxicity involves its metabolic activation by cytochrome P450 enzymes in the liver to form reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can then bind to cellular macromolecules, leading to toxicity.[7]
Caption: Metabolic activation of Retrorsine to its toxic metabolite.
Nrf2 Signaling Pathway in Retrorsine-Induced Stress Response
Retrorsine exposure can induce an adaptive response mediated by the Nrf2 signaling pathway, which upregulates antioxidant and detoxification enzymes. However, the formation of reactive metabolites can also directly influence this pathway.[8]
Caption: Nrf2 pathway activation in response to Retrorsine.
NF-κB Signaling in Retrorsine-Induced Inflammation
Retrorsine can promote an inflammatory response in the liver, in part through the activation of the NF-κB signaling pathway. This can be exacerbated by factors such as gut microbiota dysbiosis.[2]
Caption: Retrorsine-induced NF-κB inflammatory pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Retrorsine Cooperates with Gut Microbiota to Promote Hepatic Sinusoidal Obstruction Syndrome by Disrupting the Gut Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic liver toxicity of copper and retrorsine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic Activation of Retrorsine may Disrupt Bile Acid Homeostasis in Mice through the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Purity: Benchmarking Retroisosenine Extraction Methods for Optimal Efficiency
In the intricate world of natural product chemistry, the efficient isolation of target compounds is a critical bottleneck. For researchers and drug development professionals working with pyrrolizidine alkaloids (PAs), such as Retroisosenine, selecting the most effective extraction method is paramount to ensuring high yield and purity. This guide provides an objective comparison of common and advanced extraction techniques applicable to this compound, supported by experimental data on related alkaloids to inform laboratory practice and process development.
The extraction of PAs from plant matrices is influenced by numerous factors, including the choice of solvent and the extraction technology employed.[1] Traditional methods, while straightforward, often suffer from long extraction times and lower yields. Modern techniques, conversely, offer significant improvements in efficiency.
Comparative Analysis of Extraction Methodologies
The efficiency of an extraction process is typically evaluated based on key performance indicators such as extraction yield, processing time, and the purity of the final extract. The following table summarizes quantitative data from studies on pyrrolizidine alkaloid extraction, offering a comparative overview of different methods.
| Extraction Method | Typical Solvent(s) | Temperature (°C) | Time | Relative Yield/Recovery (%) | Purity |
| Maceration | Methanol, Ethanol, Aqueous Acids | Room Temperature | 10 - 18 h | Baseline | Variable |
| Soxhlet Extraction | Methanol, Ethanol | Boiling point of solvent | 4 - 24 h | Moderate to High | Good |
| Ultrasound-Assisted Extraction (UAE) | Methanol, Ethanol | 25 - 60 | 15 - 120 min | High | Good |
| Microwave-Assisted Extraction (MAE) | Methanol, Ethanol | 50 - 100 | 1 - 12 min | High to Very High | Good |
| Pressurized Liquid Extraction (PLE) | Water with acid/base modifier, Methanol | 50 - 125 | 5 - 15 min | Very High (up to 288.7% increase over reference methods for some PAs)[2] | High |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvents (e.g., Methanol) | 40 - 60 | 30 - 120 min | High (for specific compounds) | Very High |
Experimental Protocols: A Closer Look at the Methods
The successful implementation of any extraction technique hinges on a well-defined protocol. Below are detailed methodologies for key extraction experiments.
Maceration Protocol
Maceration is a simple and widely used technique.[1][3]
-
Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for solvent interaction.
-
Extraction: The powdered material is submerged in a suitable solvent (e.g., methanol or a dilute aqueous acid solution) in a sealed container.[3]
-
Incubation: The mixture is left to stand for an extended period (typically 10-18 hours) at room temperature, with occasional agitation.[4]
-
Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.
-
Concentration: The solvent is evaporated from the extract, often under reduced pressure, to yield the crude alkaloid mixture.
Soxhlet Extraction Protocol
This continuous extraction method provides a higher efficiency than simple maceration.[5]
-
Sample Preparation: As with maceration, the plant material is dried and finely ground.
-
Apparatus Setup: The powdered material is placed in a thimble, which is then inserted into the main chamber of the Soxhlet extractor. The extractor is fitted onto a flask containing the extraction solvent and below a condenser.
-
Extraction Cycle: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips down onto the thimble, immersing the plant material. Once the solvent level in the main chamber reaches a specific height, it is siphoned back into the boiling flask, carrying the extracted compounds with it. This cycle is repeated multiple times (e.g., for 4-24 hours).[6]
-
Concentration: After extraction, the solvent in the flask, now rich with the extracted alkaloids, is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to accelerate the extraction process.[6]
-
Sample Preparation: The plant material is dried and powdered.
-
Extraction: The powdered sample is suspended in an appropriate solvent in a flask.
-
Sonication: The flask is placed in an ultrasonic bath. The ultrasonic waves (typically 20-100 kHz) create cavitation bubbles in the solvent.[5] The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer.[5]
-
Separation and Concentration: Following sonication for a specified duration (e.g., 15-120 minutes), the extract is filtered and the solvent is removed.[6]
Pressurized Liquid Extraction (PLE) Protocol
PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to enhance extraction efficiency.[2]
-
Sample Preparation: The dried and ground plant material is packed into a stainless-steel extraction cell.
-
Extraction: The cell is placed in the PLE system. The chosen solvent (e.g., water with a modifier like acid or ammonia) is pumped into the cell at a high pressure (e.g., 1000-1500 psi) and heated to a temperature above its normal boiling point (e.g., 50-125°C).[2] The high pressure keeps the solvent in its liquid state.
-
Collection: After a short static extraction period (e.g., 5-15 minutes), the extract is flushed from the cell with fresh solvent into a collection vial.
-
Purification: The collected extract can then be further purified. This method has shown significantly increased recovery rates for some pyrrolizidine alkaloids.[2]
Visualizing the Extraction Workflow
To better understand the general process of isolating a natural product like this compound, the following diagram illustrates a typical experimental workflow.
Caption: General workflow for the extraction and analysis of this compound.
Conclusion
The choice of an extraction method for this compound and other pyrrolizidine alkaloids has a profound impact on the efficiency of the isolation process. While traditional methods like maceration and Soxhlet extraction are still relevant, modern techniques such as Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, and particularly Pressurized Liquid Extraction offer substantial advantages in terms of reduced extraction time and increased yield.[2][7] The selection of the optimal method will depend on the specific research or production goals, available equipment, and the desired scale of operation. For high-purity samples required for drug development and detailed scientific investigation, advanced techniques coupled with robust analytical methods like HPLC-MS/MS are indispensable.[1][8]
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization and comparison of different techniques for complete extraction of saponins from T. terrestris [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. pyrrolizidine-alkaloid-extraction-and-analysis-recent-updates - Ask this paper | Bohrium [bohrium.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Retroisosenine
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of retroisosenine, a pyrrolizidine alkaloid. Due to the potential hazards associated with this class of compounds, adherence to these procedures is critical. This information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Chemical Profile of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅NO₅ | [1][2] |
| Molecular Weight | 335.39 g/mol | [1][2] |
| Appearance | No data available | |
| GHS Classification | Not available. However, related pyrrolizidine alkaloids, such as Retrorsine-N-oxide, are classified as acutely toxic (oral) and may cause target organ damage with repeated exposure.[3] It is prudent to handle this compound with a high degree of caution. | |
| Hazard Statements | Not available. Based on related compounds, may be fatal if swallowed.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:
-
NIOSH-approved respirator
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles
-
Lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound, as well as grossly contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
-
Liquid Waste:
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
-
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] These professionals are trained and equipped to handle and transport chemical waste in compliance with all regulations.
Experimental Workflow for Decontamination of Glassware
Proper decontamination of laboratory glassware that has come into contact with this compound is crucial to prevent cross-contamination and ensure safety.
Caption: Workflow for the decontamination of glassware exposed to this compound.
Logical Flow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision-making flowchart for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
